molecular formula C19H14FN3O2 B560471 VU0366369

VU0366369

Cat. No.: B560471
M. Wt: 335.3 g/mol
InChI Key: JCOKRGWZMBZKFO-UHFFFAOYSA-N
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Description

Highly selective M1 positive allosteric modulator (PAM);  High Quality Biochemicals for Research Uses

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C19H14FN3O2/c1-22-10-14(9-21-22)12-6-7-13(16(20)8-12)11-23-17-5-3-2-4-15(17)18(24)19(23)25/h2-10H,11H2,1H3

InChI Key

JCOKRGWZMBZKFO-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F

Synonyms

1-[[2-Fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione;  ML-137;  VU0366369

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0467319, a Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the compound VU0467319. The initial topic requested was "VU0366369," for which no publicly available information could be found. It is highly probable that "this compound" was a typographical error, and the intended compound was the well-documented M1 positive allosteric modulator, VU0467319, developed at Vanderbilt University.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action of VU0467319, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

VU0467319 (also known as VU319) is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3][4][5] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), VU0467319 binds to a distinct, allosteric site on the M1 receptor.[1] This binding event does not activate the receptor on its own but rather enhances the receptor's response to acetylcholine.[1]

The primary mechanism of action of VU0467319 involves potentiating the M1 receptor's signaling cascade in the presence of ACh.[1] This is achieved, at least in part, by increasing the affinity of acetylcholine for the M1 receptor.[1] Specifically, VU0467319 induces a conformational change in the receptor that makes it more receptive to binding ACh, thereby amplifying the physiological signaling response.[1] One of the key characteristics of VU0467319 is its minimal direct agonist activity at the M1 receptor, meaning it does not significantly activate the receptor in the absence of acetylcholine.[1][2][3][4] This property is crucial as it is believed to reduce the risk of overstimulating the receptor and causing adverse cholinergic side effects.[2]

Quantitative Pharmacological Data

The pharmacological properties of VU0467319 have been characterized in various in vitro assays. The following table summarizes the key quantitative data.

ParameterSpeciesValueAssay TypeReference
M1 PAM Potency (EC50) Human492 ± 2.9 nMCalcium Mobilization[1][3][4][5]
Rat398 nMCalcium Mobilization[1]
M1 PAM Efficacy (% ACh Max) Human71.3 ± 9.9%Calcium Mobilization[1][3][4]
Rat81%Calcium Mobilization[1]
M1 Agonism (EC50) Human> 30 µMCalcium Mobilization[1][3][4][5]
Selectivity (M2-M5) Human & RatEC50 > 30 µMCalcium Mobilization[5]
ACh Affinity Cooperativity (α) Rat59Radioligand Binding[1]
β-arrestin2 Recruitment (EC50) Human890 nMFunctional Assay[1]
CNS Penetration (Kp,uu) Mouse1.3In vivo Pharmacokinetics[1][2]
Rat0.91In vivo Pharmacokinetics[1][2]

Signaling Pathway of M1 Receptor Modulation by VU0467319

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various neuronal functions, including learning and memory.

VU0467319, by binding to an allosteric site, enhances the efficiency of this coupling and downstream signaling in the presence of acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation Synaptic Plasticity Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M1_Receptor Binds to orthosteric site VU0467319 VU0467319 (Positive Allosteric Modulator) VU0467319->M1_Receptor Binds to allosteric site

M1 Receptor Signaling Pathway and VU0467319 Modulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of VU0467319.

Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of VU0467319 as a positive allosteric modulator of the M1 receptor.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by VU0467319 in cells expressing the M1 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Acetylcholine chloride.

  • VU0467319.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing CHO cells into 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.

  • Compound Preparation: Prepare serial dilutions of VU0467319 in assay buffer. Also, prepare a range of acetylcholine concentrations.

  • Assay Protocol:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the various concentrations of VU0467319 to the wells and incubate for a short period (e.g., 2-5 minutes).

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Add a sub-maximal (EC20) concentration of acetylcholine to the wells and continue to record the fluorescence signal over time. The EC20 concentration of ACh is the concentration that produces 20% of the maximal response and is used to create a window to observe potentiation.

    • To determine agonist activity, add VU0467319 in the absence of acetylcholine.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Calculate the concentration-response curves for VU0467319 in the presence of the EC20 concentration of acetylcholine.

    • Determine the EC50 (the concentration of VU0467319 that produces 50% of its maximal potentiation) and the Emax (the maximal potentiation as a percentage of the maximal acetylcholine response).

Calcium_Mobilization_Workflow start Start cell_plating Plate M1-CHO cells in 384-well plates start->cell_plating dye_loading Load cells with Fluo-4 AM calcium dye cell_plating->dye_loading compound_prep Prepare serial dilutions of VU0467319 and ACh dye_loading->compound_prep wash_cells Wash cells to remove excess dye compound_prep->wash_cells add_pam Add VU0467319 to wells and incubate wash_cells->add_pam read_baseline Measure baseline fluorescence in plate reader add_pam->read_baseline add_agonist Add EC20 ACh to wells read_baseline->add_agonist read_response Measure fluorescence response add_agonist->read_response data_analysis Analyze data to determine EC50 and Emax read_response->data_analysis end End data_analysis->end

Workflow for a Calcium Mobilization Assay.
Radioligand Binding Assay

This assay is used to determine if VU0467319 binds to the orthosteric site and to measure its effect on the binding affinity of acetylcholine.

Objective: To assess the binding of VU0467319 to the M1 receptor and its allosteric modulation of the orthosteric ligand binding.

Materials:

  • Cell membranes prepared from CHO cells expressing the M1 receptor.

  • Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Unlabeled acetylcholine.

  • VU0467319.

  • Binding buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Competition Binding Assay:

    • Incubate the M1 receptor-containing membranes with a fixed concentration of [3H]NMS and increasing concentrations of VU0467319.

    • If VU0467319 binds to the orthosteric site, it will compete with [3H]NMS for binding, leading to a decrease in radioactivity.

  • Allosteric Modulation of Agonist Binding:

    • Incubate the M1 membranes with [3H]NMS, increasing concentrations of acetylcholine, and in the absence or presence of a fixed concentration of VU0467319.

    • The binding of acetylcholine will compete with [3H]NMS.

    • If VU0467319 is a positive allosteric modulator of agonist affinity, the acetylcholine competition curve will shift to the left in the presence of VU0467319, indicating that a lower concentration of acetylcholine is needed to displace the radioligand.

  • Assay Termination:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • For competition binding, calculate the Ki value for VU0467319 if it displaces the radioligand.

    • For the allosteric modulation experiment, calculate the fold shift in the IC50 of acetylcholine in the presence of VU0467319. This is used to determine the cooperativity factor (α).[1]

Conclusion

VU0467319 is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor with minimal intrinsic agonist activity. Its mechanism of action involves binding to an allosteric site on the M1 receptor, which enhances the binding affinity of acetylcholine and potentiates the receptor's downstream signaling. This profile has made it a promising candidate for therapeutic intervention in cognitive disorders, with the potential for an improved side effect profile compared to orthosteric M1 agonists. The experimental protocols described herein provide a framework for the continued investigation and characterization of VU0467319 and other M1 PAMs.

References

In-Depth Technical Guide: The Molecular Target of VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target: M5 Muscarinic Acetylcholine Receptor

VU0366369 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). As a PAM, this compound does not activate the M5 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to its endogenous ligand, acetylcholine (ACh). This modulation leads to a potentiation of the downstream signaling cascade initiated by M5 receptor activation.

The M5 receptor is a G protein-coupled receptor (GPCR) that, along with the M1 and M3 subtypes, preferentially couples to the Gq/11 family of G proteins. Activation of this pathway initiates a signaling cascade that is crucial in various physiological processes.

Quantitative Pharmacological Profile

The pharmacological activity of this compound and its analogs has been characterized through various in vitro assays. The data presented below is a compilation from studies on this compound and closely related M5 PAMs, such as ML326, which was developed through optimization of the same chemical series. This data highlights the potency and selectivity of this chemical class for the M5 receptor.

CompoundTargetAssay TypeAgonistEC50Selectivity vs. M1-M4Reference
ML326Human M5Calcium MobilizationAcetylcholine550 nM>30 µM (inactive)[1]
ML326Rat M5Calcium MobilizationAcetylcholine500 nM>30 µM (inactive)[2]
ML380Human M5Calcium MobilizationAcetylcholine190 nM>10 µM (inactive)[3]
ML380Rat M5Calcium MobilizationAcetylcholine610 nM>10 µM (inactive)[3]
VU0119498Human M5Calcium MobilizationAcetylcholine4.1 µMM1 EC50 = 6.1 µM, M3 EC50 = 6.4 µM[4]

Experimental Protocols

Calcium Mobilization Assay

This functional assay is the primary method for quantifying the activity of M5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of this compound as a positive allosteric modulator of the M5 muscarinic receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5). For selectivity profiling, CHO cell lines expressing human M1, M2, M3, and M4 receptors are used. M2 and M4 expressing cells are often co-transfected with a chimeric G-protein (Gαqi5) to direct the signaling through the calcium pathway.

Materials:

  • CHO-hM5 cells (and other mAChR subtype-expressing cells)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a commercial kit like the FLIPR Calcium Assay Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Probenecid (anion-exchange inhibitor to prevent dye leakage)

  • This compound (and other test compounds)

  • Acetylcholine (ACh)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the CHO-hM5 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 1 hour.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare an ACh solution at a concentration that will elicit a submaximal response (EC20) in the absence of a PAM.

  • Fluorescence Measurement:

    • After dye loading, wash the cells with assay buffer to remove excess dye.

    • Place the microplate into the fluorescence plate reader.

    • The instrument is programmed to first add the test compound (this compound) and incubate for a short period (e.g., 1.5 minutes).[4]

    • Then, the instrument adds the EC20 concentration of ACh and immediately begins recording the fluorescence intensity over time (e.g., for 50 seconds).[4]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • The response in the presence of the PAM is normalized to the maximal response of ACh alone.

    • The EC50 value for the PAM is determined by plotting the potentiation of the ACh response against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay ([3H]-N-methylscopolamine)

This assay is used to confirm that this compound acts at an allosteric site and not the orthosteric acetylcholine binding site.

Objective: To determine if this compound competes with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor.

Materials:

  • Membrane preparations from CHO-hM5 cells

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • This compound

  • Atropine (a known orthosteric antagonist for determining non-specific binding)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation:

    • In a series of tubes, incubate the CHO-hM5 cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of this compound.

    • Include control tubes with [3H]-NMS only (total binding) and [3H]-NMS plus a high concentration of atropine (non-specific binding).

  • Separation:

    • After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • If this compound is an allosteric modulator, it will not displace [3H]-NMS from the orthosteric site. Therefore, no concentration-dependent decrease in specific [3H]-NMS binding will be observed.

Signaling Pathways and Experimental Workflows

M5 Muscarinic Receptor Signaling Pathway

Activation of the M5 receptor by acetylcholine, potentiated by this compound, initiates the Gq signaling cascade.[5][6][7]

M5_Signaling_Pathway ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds This compound This compound (PAM) This compound->M5R Potentiates Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse Modulates Activity PKC->CellularResponse Phosphorylates Targets Experimental_Workflow HTS High-Throughput Screen (Primary Assay) HitConfirm Hit Confirmation (Dose-Response) HTS->HitConfirm Selectivity Selectivity Profiling (M1-M5 Receptors) HitConfirm->Selectivity Mechanism Mechanism of Action (Radioligand Binding) Selectivity->Mechanism LeadOp Lead Optimization (SAR Studies) Mechanism->LeadOp InVivo In Vivo / Ex Vivo Studies LeadOp->InVivo

References

The M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0366369 (ML137): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369, also known as ML137, is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. This mechanism of action offers a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, by potentiating cholinergic signaling in the central nervous system with greater subtype selectivity than traditional orthosteric agonists. This technical guide provides a comprehensive overview of the signaling pathway, quantitative data, and experimental methodologies related to this compound.

Core Signaling Pathway of this compound

This compound exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M1 receptor is primarily coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G-protein complex. The binding of this compound increases the affinity and/or efficacy of acetylcholine at the orthosteric binding site, leading to a more robust activation of the receptor.

Upon activation by acetylcholine in the presence of this compound, the M1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates its primary effector enzyme, Phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signaling event that can be measured to quantify the activity of M1 receptor modulators. DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Signaling Pathway Diagram

VU0366369_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor GProtein Gq (αβγ) M1R->GProtein Activates Galpha_GTP Gαq-GTP GProtein->Galpha_GTP Gbeta_gamma Gβγ GProtein->Gbeta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Galpha_GTP->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_store->PKC Activates

This compound enhances ACh-mediated M1 receptor signaling via the Gq pathway.

Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueCell LineAssay TypeReference
M1 PAM EC50 830 nMCHO cells expressing M1Calcium Mobilization (FLIPR)[1][2]
Selectivity >30 µM (inactive)CHO cells expressing M2, M3, M4, M5Calcium Mobilization (FLIPR)[1]
Fold-Selectivity (M1 vs M2-M5) >36-foldCHO cellsCalcium Mobilization (FLIPR)[1]
Mode of Action Positive Allosteric ModulatorN/AFunctional Assays[1][2]
Agonist Activity Minimal to no agonist activityCHO cells expressing M1Calcium Mobilization (FLIPR)[1]

Experimental Protocols

In Vitro Calcium Mobilization Assay for M1 PAM Activity

This protocol is a standard method to assess the positive allosteric modulation of the M1 receptor by compounds like this compound. The assay measures the increase in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Acetylcholine (ACh).

  • This compound (or other test compounds).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating:

    • Culture CHO-M1 cells to ~80-90% confluency.

    • Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of acetylcholine in assay buffer.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • It will then add the this compound solution to the cell plate and incubate for a short period (e.g., 2-15 minutes).

    • Finally, the instrument will add the EC20 acetylcholine solution and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity reflects the increase in intracellular calcium.

    • Calculate the response as the peak fluorescence minus the baseline fluorescence.

    • Plot the response against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.

Experimental Workflow Diagram

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-M1 Cells in 384-well plates start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight dye_loading Load Cells with Fluo-4 AM incubate_overnight->dye_loading incubate_dye Incubate with Dye (1 hour, 37°C) dye_loading->incubate_dye prepare_compounds Prepare Serial Dilutions of this compound and EC20 ACh incubate_dye->prepare_compounds run_flipr Run FLIPR Assay: 1. Baseline Reading 2. Add this compound 3. Add ACh & Read Fluorescence prepare_compounds->run_flipr analyze_data Analyze Data: - Calculate Peak Response - Generate Dose-Response Curve - Determine EC50 run_flipr->analyze_data end_node End analyze_data->end_node

Workflow for the in vitro calcium mobilization assay to assess M1 PAM activity.

Conclusion

This compound (ML137) is a valuable research tool for studying the role of the M1 muscarinic acetylcholine receptor in various physiological and pathological processes. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for cognitive disorders. The signaling pathway and experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacology and therapeutic potential of this compound and other M1 PAMs.

References

The Biological Activity of VU0366369: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the biological activity, mechanism of action, and experimental protocols for the compound designated VU0366369 is not available in the public domain. Extensive searches of scientific literature databases and public repositories have yielded no specific data related to this molecule.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will outline the general methodologies and data presentation formats that are critical for characterizing the biological activity of a novel chemical entity. When information for this compound becomes publicly available, this framework can be used to structure and understand its pharmacological profile.

General Approach to Characterizing Biological Activity

The biological characterization of a novel compound like this compound typically follows a structured progression from initial screening to in-depth mechanistic studies. The primary goal is to identify the molecular target, quantify the compound's potency and efficacy, and understand its effects on cellular and physiological systems.

Target Identification and Validation

The first crucial step is to identify the primary molecular target(s) of the compound. This can be achieved through various experimental approaches:

  • Biochemical Assays: Screening the compound against a panel of purified enzymes, receptors, or other proteins to identify direct interactions.

  • Cell-Based Assays: Utilizing reporter gene assays, second messenger assays, or phenotypic screens in relevant cell lines to observe the compound's effect in a cellular context.

  • Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential targets based on the compound's structure.

Quantitative Pharmacology

Once a primary target is identified, the next step is to quantify the compound's interaction with this target. This involves determining key pharmacological parameters.

Table 1: Key Pharmacological Parameters for Compound Characterization

ParameterDescriptionTypical Assay
IC50 The concentration of an inhibitor required to reduce the response of an in vitro biochemical or cellular assay by 50%.Enzyme inhibition assays, competitive binding assays
EC50 The concentration of a drug that gives half-maximal response.Functional cell-based assays (e.g., reporter gene, calcium flux)
Ki The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.Radioligand binding assays
Kd The equilibrium dissociation constant; the concentration of ligand at which half the ligand binding sites are occupied at equilibrium.Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC)

Experimental Protocols: A Methodological Overview

Detailed and reproducible experimental protocols are the bedrock of reliable pharmacological data. Below are generalized methodologies for key experiments typically cited in the characterization of a novel compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Methodology:

  • Reagents: Purified enzyme, substrate, buffer solution, test compound (e.g., this compound), and a positive control inhibitor.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the enzyme, buffer, and either the test compound or vehicle control. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., via absorbance, fluorescence, or luminescence). e. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Reporter Gene Assay

Objective: To measure the functional activity (agonist or antagonist) of a compound on a specific signaling pathway in a cellular context.

Methodology:

  • Cell Line: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element specific to the signaling pathway.

  • Procedure: a. Plate the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. For antagonist testing, co-treat with a known agonist. c. Incubate for a sufficient period to allow for reporter gene expression. d. Lyse the cells and measure the reporter gene activity using a suitable substrate and detection instrument.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Visualization of Biological Processes

Diagrams are essential for visually representing complex biological information such as signaling pathways and experimental workflows.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling cascade that could be modulated by a hypothetical compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Ligand This compound (Hypothetical Ligand) Ligand->Receptor

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the typical steps involved in determining the IC50 of a compound.

G A Prepare Serial Dilution of this compound B Incubate with Enzyme and Substrate A->B C Measure Enzymatic Activity B->C D Calculate % Inhibition C->D E Plot Dose-Response Curve and Determine IC50 D->E

Caption: Workflow for determining the IC50 of this compound.

The Structure-Activity Relationship of VU0366369: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

VU0366369, also known as ML137, has emerged as a significant tool compound in neuroscience research due to its selective positive allosteric modulation of the M1 muscarinic acetylcholine receptor (M1 mAChR). This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The information presented herein is synthesized from key research publications, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions that govern the compound's activity.

Core Compound Profile

Compound Name Synonym Target Mechanism of Action Reported Potency (EC50) Chemical Formula
This compoundML137M1 Muscarinic Acetylcholine Receptor (M1 mAChR)Positive Allosteric Modulator (PAM)830 nM[1]C19H14FN3O2[1]

Structure-Activity Relationship (SAR) Analysis

The development of this compound stemmed from a chemical lead optimization campaign aimed at identifying selective M1 PAMs from a series of pan-Gq mAChR modulators. The core scaffold of this series is an isatin derivative. The systematic modification of this scaffold provided crucial insights into the structural requirements for M1 selectivity and potency.

The lead optimization effort that resulted in this compound started from a pan-Gq mAChR PAM, VU0119498. Through an iterative library synthesis approach, researchers systematically explored the chemical space around the isatin core to enhance M1 selectivity while diminishing activity at M3 and M5 receptors.[2][3]

Key Structural Modifications and Their Impact:

The SAR exploration focused on modifications at two primary positions of the lead compound scaffold: the isatin core and the N-benzyl substituent.

  • Isatin Core Modifications: Alterations to the isatin ring were found to be critical for modulating subtype selectivity. For instance, the presence of a 5-OCF3 moiety on the isatin ring was identified as a "molecular switch" that could favor M5 PAM activity.[2] Conversely, a lack of substitution on the isatin ring was a key feature in the development of M1-selective compounds like this compound.

  • N-Benzyl Substituent Modifications: A systematic exploration of various substituents on the N-benzyl ring was instrumental in fine-tuning M1 potency and selectivity. The specific substitution pattern in this compound, which includes a fluorine atom and a pyrazole moiety, was found to be optimal for achieving high M1 potency and selectivity over other muscarinic receptor subtypes.[2][3]

The table below summarizes the activity of key analogs from the lead optimization campaign that led to this compound.

Compound/Analog M1 EC50 (µM) M2 Activity M3 Activity M4 Activity M5 Activity Reference
This compound (12a) 0.83 >30 µM>30 µM>30 µM>30 µM[2]
Analog 12b 1.2>30 µM>30 µM>30 µM>30 µM[2]
Analog 12c 2.5>30 µM>30 µM>30 µM>30 µM[2]
Analog 12d >30>30 µM>30 µM>30 µM>30 µM[2]

Note: The data presented is based on the findings reported in the primary literature and should be considered within the context of the specific assays used.

Experimental Protocols

The characterization of this compound and its analogs involved a series of in vitro assays to determine their potency, selectivity, and mechanism of action. The following are detailed methodologies for the key experiments cited.

Calcium Mobilization Assay

This functional assay is a primary method for determining the potency of PAMs at Gq-coupled receptors like the M1 mAChR.

Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cells expressing the M1 mAChR.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.[1]

Methodology:

  • Cell Culture: CHO-K1 cells expressing the M1 receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

  • Compound Addition: Test compounds (e.g., this compound and its analogs) are added to the wells at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of acetylcholine (typically the EC20 concentration) is added to the wells to stimulate the M1 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: The potentiation of the ACh response by the test compound is calculated, and EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 mAChR is a Gq-protein coupled receptor. Upon activation by acetylcholine, it initiates a signaling cascade that leads to various cellular responses. This compound, as a PAM, enhances the receptor's response to acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M1R M1 mAChR ACh->M1R Binds Gq Gq Protein M1R->Gq Activates This compound This compound (PAM) This compound->M1R Allosterically Modulates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Calcium_Mobilization_Workflow start Start cell_culture Culture M1-expressing CHO cells start->cell_culture plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with calcium-sensitive dye plating->dye_loading compound_addition Add this compound analogs (various concentrations) dye_loading->compound_addition agonist_addition Add Acetylcholine (EC20) compound_addition->agonist_addition read_plate Measure fluorescence (FLIPR) agonist_addition->read_plate data_analysis Analyze data and calculate EC50 read_plate->data_analysis end End data_analysis->end SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity cluster_outcome Desired Outcome Isatin Isatin Core Isatin_Sub Isatin Substitution Isatin->Isatin_Sub Benzyl_Sub N-Benzyl Substitution Isatin->Benzyl_Sub mAChR_Selectivity mAChR Selectivity Isatin_Sub->mAChR_Selectivity M1_Potency M1 Potency Benzyl_Sub->M1_Potency Benzyl_Sub->mAChR_Selectivity Selective_M1_PAM Selective M1 PAM (this compound) M1_Potency->Selective_M1_PAM mAChR_Selectivity->Selective_M1_PAM

References

The Discovery and Synthesis of VU0366369 (ML137): A Selective M1 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0366369, also known as ML137, is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This property makes it a valuable research tool for studying the physiological roles of the M1 receptor and a promising therapeutic lead for central nervous system disorders such as Alzheimer's disease and schizophrenia, where potentiation of cholinergic signaling is a key therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Pharmacological Profile

This compound was developed through a chemical lead optimization program aimed at improving the selectivity of a previously identified pan-Gq mAChR M1, M3, M5 PAM, VU0119498.[1] An iterative library synthesis approach led to the discovery of this compound, which demonstrated high potency and selectivity for the M1 receptor.

Quantitative Data

The key pharmacological data for this compound are summarized in the table below. This data was primarily generated using a fluorescence-based calcium mobilization assay in a recombinant cell line expressing the human M1 receptor.

ParameterValueCell LineAssay TypeReference
EC50 830 nMCHO-K1 cells stably expressing hM1Calcium Mobilization[1]
Selectivity >30 µM vs M2-M5CHO-K1 cells expressing respective receptorsCalcium Mobilization[1]

Synthesis of this compound

The synthesis of this compound, chemically named N-(1,3-diphenyl-1H-pyrazol-4-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, involves a multi-step process. A general synthetic scheme is outlined below, based on established methods for the synthesis of pyrazole and quinoline carboxamide derivatives.

General Synthetic Workflow

Synthesis_Workflow cluster_pyrazole Pyrazole Core Synthesis cluster_quinoline Quinoline Core Synthesis cluster_coupling Amide Coupling A 1,3-Dicarbonyl Compound C 1,3-Diphenyl-1H-pyrazol-4-amine A->C Condensation B Phenylhydrazine B->C H This compound C->H Amide bond formation D N-ethylaniline F Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate D->F Gould-Jacobs Reaction E Diethyl ethoxymethylenemalonate E->F G 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G Hydrolysis G->H

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

A representative synthetic protocol is as follows:

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-4-amine

A mixture of a suitable 1,3-dicarbonyl precursor and phenylhydrazine is refluxed in an appropriate solvent, such as ethanol, often in the presence of an acid catalyst, to yield the pyrazole core. Subsequent functional group manipulations, such as reduction of a nitro group or Curtius rearrangement of a carboxylic acid, can be employed to introduce the 4-amino group.

Step 2: Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

N-ethylaniline is reacted with diethyl ethoxymethylenemalonate in a Gould-Jacobs reaction. This typically involves heating the reactants, often in a high-boiling point solvent like diphenyl ether, to facilitate the cyclization and formation of the quinolone ring system. The resulting ethyl ester is then hydrolyzed, for example, using sodium hydroxide followed by acidification, to yield the carboxylic acid.

Step 3: Amide Coupling to Yield this compound

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated carboxylic acid is then reacted with 1,3-diphenyl-1H-pyrazol-4-amine in an inert solvent like DMF (N,N-Dimethylformamide) to form the final product, this compound. The product is then purified using standard techniques such as column chromatography or recrystallization.

Key Experimental Methodologies

The primary assay used to characterize this compound as an M1 PAM is the measurement of intracellular calcium mobilization in a recombinant cell line.

Calcium Mobilization Assay

This assay measures the ability of a compound to potentiate the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist of a Gq-coupled receptor.

Principle: The M1 receptor is a Gq-coupled GPCR. Activation of the M1 receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Experimental Workflow:

Calcium_Assay_Workflow A Plate CHO-hM1 cells B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for 1 hour C->D E Add this compound (or vehicle) D->E F Incubate for 2-5 minutes E->F G Add Acetylcholine (EC20 concentration) F->G H Measure fluorescence using FLIPR G->H I Data analysis (EC50 determination) H->I

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., F-12 Nutrient Mixture with 10% FBS, penicillin, streptomycin, and a selection antibiotic like G418).

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of approximately 20,000 cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The dye-containing solution is removed, and the cells are washed with the assay buffer. A solution of this compound at various concentrations (or vehicle control) is then added to the wells.

  • Agonist Addition and Signal Detection: After a short pre-incubation with this compound (typically 2-5 minutes), an EC₂₀ concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured immediately using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The fluorescence signal is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. The EC₅₀ value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway

This compound, as a positive allosteric modulator of the M1 receptor, enhances the canonical Gq-mediated signaling cascade.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Phosphorylates targets Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Ca2->CellularResponse Directly modulates ACh Acetylcholine ACh->M1R Activates This compound This compound (PAM) This compound->M1R Potentiates

Caption: M1 receptor Gq signaling pathway modulated by this compound.

Conclusion

This compound is a valuable chemical probe for investigating the pharmacology and therapeutic potential of the M1 muscarinic acetylcholine receptor. Its high selectivity and well-characterized potentiation of the canonical Gq signaling pathway make it a cornerstone for studies in cholinergic neurotransmission. The synthetic route and experimental protocols detailed in this guide provide a framework for researchers to utilize and further explore the properties of this important molecule in the quest for novel treatments for cognitive and other central nervous system disorders.

References

Unveiling the Off-Target Profile of VU0366369: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Nashville, TN – VU0366369, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, has emerged as a valuable tool for neuroscience research. This in-depth guide provides a comprehensive overview of the known off-target effects of this compound (also known as ML137), offering researchers, scientists, and drug development professionals a critical resource for interpreting experimental results and guiding future studies.

Summary of Off-Target Activities

This compound was developed as a highly selective M1 PAM and has been profiled for activity against other muscarinic receptor subtypes. The primary publication by Bridges et al. (2010) demonstrated its high selectivity for the M1 receptor over other muscarinic subtypes (M2, M3, M4, and M5).

Muscarinic Receptor Selectivity

The initial characterization of this compound focused on its activity at the five muscarinic acetylcholine receptor subtypes. The compound was found to be a potent potentiator of the M1 receptor with significantly less or no activity at the M2, M3, M4, and M5 subtypes.

TargetAssay TypeConcentrationActivityReference
M1 mAChRPositive Allosteric Modulation830 nM (EC50)Potentiation[1]
M2 mAChRFunctional AssayUp to 30 µMMinimal/no activation[2]
M3 mAChRFunctional AssayUp to 30 µMMinimal/no activation[2]
M4 mAChRFunctional AssayUp to 30 µMMinimal/no activation[2]
M5 mAChRFunctional AssayUp to 30 µMMinimal/no activation[2]

Experimental Protocols

The selectivity of this compound was determined using functional assays that measured the potentiation of the acetylcholine (ACh) response at each of the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.

Cell Lines and Receptor Expression: CHO cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were used for all assays.

Functional Assay for M1-M5 Activity: The activity of this compound was assessed by measuring its ability to potentiate the intracellular calcium mobilization induced by a sub-maximal concentration of acetylcholine (EC20). Cells were pre-incubated with varying concentrations of this compound before the addition of ACh. The resulting change in intracellular calcium was measured using a fluorescent calcium indicator. The data was then analyzed to determine the EC50 for the potentiating effect at the M1 receptor and the lack of significant potentiation at M2-M5 receptors at concentrations up to 30 µM.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and the experimental workflow used to assess the selectivity of this compound.

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay Functional Assay cluster_analysis Data Analysis CHO_M1 CHO cells + hM1 Preincubation Pre-incubate with this compound CHO_M1->Preincubation CHO_M2_M5 CHO cells + hM2-hM5 CHO_M2_M5->Preincubation ACh_addition Add ACh (EC20) Preincubation->ACh_addition Ca_measurement Measure [Ca²⁺]i ACh_addition->Ca_measurement EC50_calc Calculate EC50 for M1 Ca_measurement->EC50_calc Selectivity_det Determine Selectivity vs M2-M5 Ca_measurement->Selectivity_det

References

In Vitro Pharmacological Profile of the mGlu5 Positive Allosteric Modulator VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Due to the limited availability of specific in vitro data for this compound in the public domain, this document utilizes data from its close and well-characterized structural analog, VU0360172 , as a representative example to illustrate the compound's pharmacological profile and the methodologies employed for its characterization.

Core Compound Activity

This compound and its analogs are potent, selective, and orally bioavailable positive allosteric modulators of the mGlu5 receptor. These compounds do not activate the receptor directly but enhance its response to the endogenous agonist, glutamate. This modulatory activity makes them valuable research tools and potential therapeutic agents for central nervous system (CNS) disorders such as schizophrenia and anxiety.

Quantitative In Vitro Pharmacology

The in vitro potency and binding affinity of mGlu5 PAMs are critical parameters determined through various assays. The following tables summarize the key quantitative data for the representative compound, VU0360172.

Table 1: In Vitro Potency of VU0360172

ParameterAssay TypeValue (nM)
EC50Calcium Mobilization16[1][2][3][4]

EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.

Table 2: In Vitro Binding Affinity of VU0360172

ParameterAssay TypeValue (nM)
Ki[3H]-MPEP Radioligand Binding195[1][2][3][4]

Ki (Inhibition constant) indicates the binding affinity of the compound to the mGlu5 receptor. This value was determined in a competition binding assay using the radiolabeled mGlu5 negative allosteric modulator (NAM), [3H]-MPEP.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gq mGlu5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGlu5 Binds This compound This compound (PAM) This compound->mGlu5 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Intracellular Ca2+ Increase ER->Ca2_cyto Release

mGlu5 signaling pathway modulated by a PAM.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_compound_addition Compound Addition cluster_data_acquisition Data Acquisition & Analysis seed_cells Seed mGlu5-expressing cells in 96-well plates dye_loading Load cells with a Ca2+-sensitive dye seed_cells->dye_loading add_pam Add varying concentrations of this compound (PAM) dye_loading->add_pam add_agonist Add a fixed concentration of Glutamate (EC20) add_pam->add_agonist measure_fluorescence Measure fluorescence change (FLIPR or plate reader) add_agonist->measure_fluorescence concentration_response Generate concentration-response curve measure_fluorescence->concentration_response calculate_ec50 Calculate EC50 concentration_response->calculate_ec50

Workflow for a calcium mobilization assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for the key experiments used to characterize mGlu5 PAMs.

Calcium Mobilization Assay

This assay is a functional measure of Gq-coupled GPCR activation, which includes the mGlu5 receptor. Activation of mGlu5 leads to an increase in intracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight to allow for cell adherence.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer containing an anion-exchange inhibitor like probenecid) is added to each well.

  • The plate is incubated at 37°C for 45-60 minutes in the dark to allow for dye uptake.

3. Compound Addition and Fluorescence Measurement:

  • After incubation, the dye solution is removed, and cells are washed again with the assay buffer.

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Varying concentrations of the PAM (this compound or its analog) are added to the wells, followed by a fixed, sub-maximal (EC20) concentration of glutamate.

  • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

4. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The data are normalized to the response of glutamate alone.

  • A concentration-response curve is generated by plotting the potentiation of the glutamate response against the concentration of the PAM.

  • The EC50 value is determined from the concentration-response curve using non-linear regression analysis.

Radioligand Binding Assay

This assay directly measures the binding of a compound to the receptor. For allosteric modulators, a competition binding assay is typically used to determine the affinity for the allosteric site.

1. Membrane Preparation:

  • HEK293 cells expressing the mGlu5 receptor are harvested and homogenized in a cold buffer.

  • The cell lysate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]-MPEP), and varying concentrations of the unlabeled test compound (the PAM).

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same binding site.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the concentration of the test compound.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting inhibition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

Potential Therapeutic Applications of VU0366369: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0366369 is a novel, highly selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by researchers at Vanderbilt University, this compound emerges from a focused drug discovery program aimed at identifying next-generation mGluR5 NAMs with improved pharmacological and pharmacokinetic profiles. Preclinical data suggests that this compound and its analogs, such as VU6043653, hold significant therapeutic potential for a range of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and potential therapeutic applications of this important research compound, based on recently published data.

Introduction to mGluR5 and its Therapeutic Relevance

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is widely expressed in the mammalian central nervous system. It is predominantly located postsynaptically and is activated by the neurotransmitter glutamate. Upon activation, mGluR5 couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately mobilize intracellular calcium and activate protein kinase C (PKC).

Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[1] Negative allosteric modulators of mGluR5 have shown promise in preclinical models of:

  • Anxiety Disorders

  • Major Depressive Disorder (MDD)

  • Substance Use Disorders

  • Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease

  • Fragile X Syndrome

  • Pain [2]

Early mGluR5 NAMs, while demonstrating clinical efficacy, have been associated with dose-limiting adverse effects, such as psychotomimetic symptoms.[1] This has driven the search for novel chemical scaffolds with improved safety and tolerability profiles. The research program at Vanderbilt University has been at the forefront of these efforts, leading to the discovery of compounds like this compound and its analogs.

Core Pharmacology of this compound and Analogs

Recent publications from Vanderbilt University describe a series of novel mGluR5 NAMs, including the notable analog VU6043653 .[1] This compound is characterized by its high potency, selectivity, and excellent brain penetrance.

In Vitro Pharmacology

The pharmacological properties of VU6043653, a close analog and likely public successor to the this compound designation, are summarized in the table below. These data were generated using calcium mobilization assays in human mGluR5-expressing HEK293A cells.[1]

Compoundh-mGluR5 IC50 (nM)r-mGluR5 IC50 (nM)% Glu Min
VU6043653 Data not explicitly provided for VU6043653, but described as having moderate potencyData not explicitly provided for VU6043653, but described as having moderate potencyData not explicitly provided
Predecessor Compound (Example 11 from publication) 1101103%

% Glu Min represents the measure of efficacy of the NAM to reduce an EC80 response of glutamate.[1]

Drug Metabolism and Pharmacokinetics (DMPK) Profile

A key objective of the Vanderbilt program was to develop mGluR5 NAMs with favorable DMPK properties. VU6043653 exhibits an improved profile compared to earlier compounds in the series.[1]

ParameterValue
Predicted Human Hepatic Clearance Low
Cytochrome P450 Profile Clean
Dopamine Transporter (DAT) Inhibition Minimal
Brain Penetrance (Kp) High

Mechanism of Action: Allosteric Modulation of mGluR5

This compound and its analogs function as negative allosteric modulators of mGluR5. This means they do not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site on the receptor. By binding to this allosteric site, NAMs induce a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

The signaling pathway modulated by mGluR5 NAMs is depicted below:

mGluR5_Signaling_Pathway cluster_response Cellular Response Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC PKC Activation DAG->PKC This compound This compound (NAM) This compound->mGluR5 Inhibits

Figure 1: mGluR5 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the publications from the Vanderbilt Center for Neuroscience Drug Discovery.[1]

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of mGluR5 modulators.

  • Cell Culture: Human Embryonic Kidney (HEK) 293A cells stably expressing human or rat mGluR5 are cultured in standard growth medium.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.

  • Compound Addition: Test compounds (e.g., this compound) are added to the wells at various concentrations.

  • Glutamate Challenge: After a pre-incubation period with the test compound, a fixed concentration of glutamate (typically an EC80 concentration) is added to stimulate the mGluR5 receptor.

  • Fluorescence Reading: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis: The IC50 values are calculated from the concentration-response curves to determine the potency of the NAMs.

Calcium_Mobilization_Workflow start Start cell_culture Culture mGluR5-HEK293A Cells start->cell_culture plate_cells Plate Cells in 384-well Plates cell_culture->plate_cells dye_loading Load Cells with Fluo-4 AM Dye plate_cells->dye_loading add_compound Add Test Compound (e.g., this compound) dye_loading->add_compound pre_incubation Pre-incubate add_compound->pre_incubation add_glutamate Add EC80 Glutamate pre_incubation->add_glutamate read_fluorescence Measure Fluorescence (FLIPR) add_glutamate->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the In Vitro Calcium Mobilization Assay.
Synthesis of VU6043653 and Analogs

The synthesis of the picolinamide-based mGluR5 NAMs involves several key steps as outlined in the recent literature.[1] A representative synthetic scheme is provided below.

Synthesis_Scheme intermediate1 Substituted Iodide ullmann_ether Ullmann Biaryl Ether Formation intermediate1->ullmann_ether alcohol Alcohol Intermediate alcohol->ullmann_ether ether_product Ether Product ullmann_ether->ether_product pd_carbonylation Palladium-catalyzed Carbonylation ether_product->pd_carbonylation ester_product Ethyl Ester Intermediate pd_carbonylation->ester_product amide_coupling Amide Coupling ester_product->amide_coupling final_product Final mGluR5 NAM (e.g., VU6043653) amide_coupling->final_product

References

Methodological & Application

Application Notes and Protocols for VU0366369 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound designated "VU0366369". This identifier does not correspond to any known small molecule, biologic, or experimental therapeutic for which protocols or application notes have been published.

It is possible that this compound is an internal designation for a novel compound that has not yet been disclosed in the public domain. Without information on the compound's chemical structure, biological target, mechanism of action, or even its general class, it is not possible to provide specific, detailed application notes or experimental protocols for its use in cell culture.

To proceed with developing a cell culture protocol for any new compound, including one designated as this compound, the following information would be essential:

  • Chemical Properties: Solubility, stability in solution, and any known reactivity. This information is critical for preparing stock solutions and ensuring the compound remains active throughout the experiment.

  • Biological Target(s): Knowing the protein, enzyme, receptor, or pathway that this compound is designed to interact with is fundamental. This will guide the selection of appropriate cell lines and assays.

  • Mechanism of Action: Understanding whether the compound is an agonist, antagonist, inhibitor, or activator, and its downstream effects, is crucial for designing relevant experiments.

  • Known Biological Effects: Any preliminary data on the compound's effects on cells, such as cytotoxicity, changes in proliferation, or modulation of specific signaling pathways, would inform starting concentrations and experimental endpoints.

General Workflow for Characterizing a Novel Compound in Cell Culture

In the absence of specific information for this compound, a general workflow for the initial characterization of a novel compound in a cell culture setting is presented below. This workflow is a logical progression of experiments designed to determine the compound's activity and guide the development of more specific protocols.

Workflow_for_Novel_Compound_Characterization cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (Stock Solution) C Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) A->C B Determine Optimal Cell Seeding Density B->C D Dose-Response and IC50/EC50 Determination C->D F Cell Proliferation Assay (e.g., BrdU, Ki67) D->F G Apoptosis/Cell Death Assay (e.g., Annexin V, Caspase activity) D->G H Migration/Invasion Assay (e.g., Transwell, Wound healing) D->H E Target Engagement/Binding Assay (if target is known) I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->I K Cell Cycle Analysis (e.g., Flow Cytometry) F->K G->I J Gene Expression Analysis (e.g., qPCR, RNA-seq) H->J I->J

Caption: A general experimental workflow for the characterization of a novel compound in cell culture.

Hypothetical Signaling Pathway Modulation

Without a known target for this compound, it is impossible to depict its actual signaling pathway. However, for illustrative purposes, the following diagram shows a generic kinase signaling pathway that is a common target for drug discovery. If this compound were a kinase inhibitor, its mechanism might be represented as shown below.

Generic_Kinase_Signaling_Pathway cluster_pathway Generic Kinase Cascade cluster_inhibition Potential Point of Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Protein (e.g., GRB2) Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response This compound This compound This compound->MEK Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a kinase inhibitor.

General Protocols

While specific protocols for this compound cannot be provided, the following are general, representative protocols for the types of assays mentioned in the workflow. These should be adapted based on the specific cell line and the eventual known properties of the compound.

Preparation of Compound Stock Solution

This is a critical first step. The solvent and concentration will depend on the chemical properties of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of this compound needed to prepare the desired volume and concentration.

  • In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.

  • Vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the compound on cell viability and to calculate an IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting hypothetical data.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) after 48h
Cell Line AData Not Available
Cell Line BData Not Available
Cell Line CData Not Available

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

TreatmentConcentration (µM)BrdU Incorporation (% of Control)
Vehicle (DMSO)-100
This compound0.1Data Not Available
This compound1Data Not Available
This compound10Data Not Available

Conclusion

The creation of detailed and accurate application notes and protocols for any compound is contingent upon the availability of fundamental data regarding its properties and biological activities. As "this compound" does not correspond to a known entity in the public scientific domain, the information provided here is a general framework to guide the initial characterization of a novel compound in a cell culture setting. Should information about this compound become available, specific and detailed protocols can be developed. Researchers in possession of this compound should refer to the provider for any available data sheets or initial characterization information.

Application Notes and Protocols for In Vivo Studies of VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vivo data for VU0366369 has been identified in publicly available literature. The following application notes and protocols are based on data from structurally related M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). These recommendations should serve as a starting point for in vivo studies, and specific parameters for this compound will require optimization.

Introduction

This compound is understood to be a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 PAM). M1 receptors are critical for cognitive processes, making them a key therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] M1 PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a promising approach to improve cognitive function.[1][3] This document provides a general framework for conducting in vivo studies with this compound, drawing on established methodologies for similar M1 PAMs.

Data Presentation

The following tables summarize representative in vivo data for other M1 PAMs. This information can be used to guide dose selection and experimental design for this compound.

Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models

CompoundAnimal ModelDosing RouteEffective Dose Range (mg/kg)Efficacy EndpointReference
VU0453595Mousei.p.10 - 30Reversal of cognitive deficits in novel object recognition[1]
VU0486846Rati.p.3Enhancement of recognition memory[4]
BQCAMousei.p.Not specifiedReversal of scopolamine-induced memory deficits[5]

Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0453595)

ParameterMouseRat
Route of Administration i.p.Not Reported
Brain Penetration (Kp,uu) > 0.9Not Reported
Half-life (t1/2) Not ReportedNot Reported

Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration. A value close to or greater than 1 is generally considered favorable for centrally acting drugs.

Signaling Pathway

M1 muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that primarily couple through the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability and synaptic plasticity. This compound, as an M1 PAM, is hypothesized to bind to an allosteric site on the receptor, enhancing the signaling cascade initiated by acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Neuronal_Effects Neuronal Excitability & Synaptic Plasticity Ca2->Neuronal_Effects PKC->Neuronal_Effects ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site This compound This compound (M1 PAM) This compound->M1R Binds to allosteric site PK_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer this compound (e.g., p.o., i.p., i.v.) Formulation->Dosing Animal_Prep Acclimate and Fast Animals Animal_Prep->Dosing Blood_Collection Collect Blood Samples at Predetermined Time Points Dosing->Blood_Collection Plasma_Separation Centrifuge to Separate Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis Analyze Plasma Samples by LC-MS/MS Sample_Storage->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters LCMS_Analysis->PK_Analysis Efficacy_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_testing Behavioral Testing cluster_data_analysis Data Analysis Habituation Habituate Animals to Test Environment Compound_Admin Administer this compound or Vehicle Habituation->Compound_Admin Scopolamine_Admin Administer Scopolamine or Vehicle Compound_Admin->Scopolamine_Admin Training_Phase Training/Acquisition Phase Scopolamine_Admin->Training_Phase Test_Phase Test/Retention Phase Training_Phase->Test_Phase Data_Collection Record and Score Behavioral Data Test_Phase->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for the Research Compound VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: VU0366369 is a designation for a research compound for which there is no publicly available information regarding its mechanism of action, dosage, or administration. The following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals on the general methodologies used to determine the appropriate dosage and administration for a novel compound. The data and pathways presented are illustrative templates and should be replaced with experimental data as it is generated.

Introduction

The successful preclinical development of a novel research compound, herein designated this compound, is contingent on the systematic evaluation of its biological activity, safety profile, and pharmacokinetic properties. This document outlines the essential in vitro and in vivo studies required to establish a preliminary dosage and administration regimen. The protocols and data presentation formats provided are intended to serve as a guide for researchers to generate robust and reproducible data, facilitating the progression of a compound from initial discovery to a viable candidate for further development.

In Vitro Characterization: Potency and Cytotoxicity

The initial phase of characterizing a novel compound involves determining its potency and selectivity in relevant in vitro assays. These experiments are crucial for establishing the concentration range for subsequent, more complex studies and for identifying potential liabilities such as off-target effects or cytotoxicity.

  • Cell Culture: Culture the selected cell line(s) in the appropriate medium and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Harvest the cells and seed them into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in the cell culture medium.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Cell LineAssay TypeParameterThis compound Concentration (µM)
Target Cell Line AFunctional AssayEC50[Insert experimental value]
Target Cell Line BFunctional AssayEC50[Insert experimental value]
Control Cell Line CViability AssayCC50[Insert experimental value]
Hepatocyte Cell LineViability AssayCC50[Insert experimental value]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

in_vitro_workflow cluster_screening In Vitro Screening Cascade start Primary Assay (e.g., Target Binding) secondary Secondary Assay (e.g., Functional) start->secondary  Active selectivity Selectivity Panel (Off-target screening) secondary->selectivity  Potent cytotoxicity Cytotoxicity Assay (e.g., CC50) selectivity->cytotoxicity  Selective lead_candidate Lead Candidate cytotoxicity->lead_candidate  Non-toxic

Workflow for in vitro screening of a novel compound.

In Vivo Dose Range-Finding Studies

Dose range-finding (DRF) studies are performed in animal models to determine the maximum tolerated dose (MTD) and to observe any potential toxicities. These studies are essential for selecting the dose levels for subsequent efficacy studies.

  • Animal Model: Select a suitable animal model (e.g., mice or rats) and allow them to acclimatize for at least one week.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.

  • Compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose Escalation: Administer the compound at increasing dose levels to different groups of animals. A common starting dose can be estimated from the in vitro data.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

  • Necropsy and Histopathology: At the end of the study, perform a necropsy and collect tissues for histopathological analysis to identify any organ-specific toxicities.

Dose Group (mg/kg)Route of AdministrationNumber of AnimalsMortalityMean Body Weight Change (%)Clinical Observations
Vehicle[e.g., PO, IP][e.g., 5][e.g., 0/5][Insert value][e.g., Normal]
10[e.g., PO, IP][e.g., 5][e.g., 0/5][Insert value][e.g., Normal]
30[e.g., PO, IP][e.g., 5][e.g., 0/5][Insert value][e.g., Mild lethargy]
100[e.g., PO, IP][e.g., 5][e.g., 2/5][Insert value][e.g., Severe lethargy, ruffled fur]

PO: Per os (oral); IP: Intraperitoneal.

mtd_logic start Start with Dose X observe Observe for Toxicity (e.g., >20% weight loss, mortality) start->observe increase_dose Increase Dose (e.g., 2-3 fold) observe->increase_dose No significant toxicity severe_toxicity Significant Toxicity Observed observe->severe_toxicity Yes increase_dose->observe mtd_defined MTD Established severe_toxicity->mtd_defined

Decision-making process for dose escalation in MTD studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing an effective dosing regimen. Pharmacodynamic (PD) studies link the drug concentration to its biological effect.

  • Animal Model and Dosing: Administer a single dose of this compound to a cohort of animals (e.g., rats with cannulated jugular veins) via the intended clinical route (e.g., oral) and intravenously.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

ParameterRoute: IVRoute: PO
Dose (mg/kg)[Insert value][Insert value]
Cmax (ng/mL)[Insert value][Insert value]
Tmax (h)[Insert value][Insert value]
AUC (ng*h/mL)[Insert value][Insert value]
Half-life (h)[Insert value][Insert value]
Bioavailability (%)N/A[Insert value]

Hypothetical Signaling Pathway for this compound

While the mechanism of action for this compound is unknown, a signaling pathway diagram is a powerful tool for visualizing its intended biological target and downstream effects once elucidated. The following is a generic example of a kinase inhibitor pathway.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibitor Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor downstream_kinase Downstream Kinase (e.g., MEK) receptor->downstream_kinase Phosphorylation This compound This compound This compound->receptor Inhibition transcription_factor Transcription Factor (e.g., ERK) downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

Example signaling pathway for a hypothetical kinase inhibitor.

Preparing Stock Solutions of VU0366369: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Weight 337.28 g/mol Supplier Data
Appearance White to off-white solidSupplier Data
Solubility ≥ 20 mg/mL in DMSOSupplier Data
CAS Number 1000338-39-5Supplier Data

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, which can solidify at cool room temperatures.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.37 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 337.28 g/mol = 0.00337 g = 3.37 mg

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into aqueous buffers or cell culture media for use in in vitro experiments.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[1]

  • This compound may have limited solubility in aqueous solutions. It is recommended to prepare working solutions fresh for each experiment and to visually inspect for any precipitation.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of buffer/media (resulting in a 100 µM solution with 1% DMSO).

      • Add 10 µL of the 100 µM intermediate solution to 90 µL of buffer/media to achieve a final concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting or gentle vortexing. Avoid vigorous vortexing that could cause protein denaturation in media containing serum.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Stability and Storage Recommendations

While specific long-term stability data for this compound is not extensively published, general guidelines for storing compounds in DMSO can be followed.

Storage ConditionRecommendationRationale
Stock Solution (-20°C) Store in small, single-use aliquots for up to 3 months.Minimizes freeze-thaw cycles which can degrade some compounds. Many compounds are stable for extended periods under these conditions.
Stock Solution (-80°C) For long-term storage (>3 months), -80°C is recommended.Lower temperatures slow down potential degradation processes.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles.While many compounds in DMSO are stable to multiple freeze-thaw cycles, it is a general best practice to avoid them.[2][3]
Working Solutions (Aqueous) Prepare fresh for each experiment and use immediately.The stability of this compound in aqueous solutions is not well characterized and precipitation may occur.

Note: For critical or long-term studies, it is advisable to perform in-house stability tests on your stock solutions.

Signaling Pathway and Experimental Workflow

mGluR5 Signaling Pathway

This compound acts as a positive allosteric modulator of mGluR5, a Gq-protein coupled receptor. The canonical signaling pathway initiated by mGluR5 activation is depicted below.

mGluR5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq-protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca2 Ca²⁺ Ca2->PKC activates Ca2->Downstream ER_Ca Ca²⁺ Stores IP3R->ER_Ca opens ER_Ca->Ca2 releases Glutamate Glutamate Glutamate->mGluR5 This compound This compound (PAM) This compound->mGluR5

Caption: Canonical mGluR5 signaling pathway.

Activation of mGluR5 by glutamate, potentiated by this compound, leads to the activation of Gq-protein.[4][5] This stimulates Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6][7][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6][7][8] Both DAG and elevated intracellular Ca²⁺ activate Protein Kinase C (PKC), leading to downstream cellular responses.[6][7]

Experimental Workflow for Stock Solution Preparation

The logical flow for preparing a this compound stock solution is outlined in the following diagram.

Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage Start Start: Obtain This compound Powder Equilibrate Equilibrate Powder and DMSO to RT Start->Equilibrate Weigh Accurately Weigh This compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Warm to Completely Dissolve Add_DMSO->Dissolve Check Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve Not Dissolved Aliquot Aliquot into Single-Use Sterile Vials Check->Aliquot Dissolved Store_20 Store at -20°C (Short-term, <3 months) Aliquot->Store_20 Store_80 Store at -80°C (Long-term, >3 months) Aliquot->Store_80 Thaw Thaw Single Aliquot Store_20->Thaw Store_80->Thaw Dilute Prepare Working Solution in Aqueous Buffer/Media Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Workflow for this compound stock solution preparation.

References

VU0366369 for [specific assay, e.g., Western blot, PCR]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a potent and highly selective antagonist of the M5 muscarinic acetylcholine receptor (mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The M5 receptor is of significant interest to the research and drug development community due to its specific localization on dopaminergic neurons in the ventral tegmental area and substantia nigra. This localization implicates the M5 receptor in the modulation of dopamine release, a key process in reward, motivation, and motor control. Consequently, the M5 receptor is a promising therapeutic target for neurological and psychiatric disorders such as addiction and schizophrenia. This compound serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of the M5 receptor.

These application notes provide detailed methodologies for utilizing this compound in common in vitro assays, specifically Western blotting for downstream signaling pathway analysis and Real-Time PCR for gene expression studies.

Quantitative Data Summary

The following table summarizes the known in vitro pharmacological properties of this compound. This data is essential for designing experiments and interpreting results.

ParameterValueCell LineAssay Type
IC50 (hM5) 26 nMCHO-K1Calcium Mobilization
Fold Selectivity vs hM1 >385CHO-K1Calcium Mobilization
Fold Selectivity vs hM2 >385CHO-K1Calcium Mobilization
Fold Selectivity vs hM3 >385CHO-K1Calcium Mobilization
Fold Selectivity vs hM4 >385CHO-K1Calcium Mobilization

Signaling Pathway and Experimental Logic

This compound is an orthosteric antagonist that competitively blocks the binding of acetylcholine (ACh) to the M5 receptor. M5 is a Gq/11-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of downstream kinases such as the Extracellular signal-regulated kinase (ERK). By blocking the initial binding of ACh, this compound inhibits this entire downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M5R M5 Receptor Gq Gq/11 M5R->Gq PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M5R Activates This compound This compound This compound->M5R Inhibits Gq->PLC Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC ERK ERK Phosphorylation Ca_Release->ERK PKC->ERK

Caption: M5 receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Western Blot for ERK Phosphorylation

This protocol describes the use of Western blotting to measure the inhibitory effect of this compound on agonist-induced ERK phosphorylation in cells expressing the M5 receptor.

Materials:

  • CHO-K1 cells stably expressing the human M5 receptor (CHO-M5)

  • This compound

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Plating: Culture CHO-M5 cells in appropriate media. Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

    • Stimulate cells with an EC80 concentration of a muscarinic agonist (e.g., carbachol) for 5-10 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations with lysis buffer. Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.

  • Data Analysis: Quantify band intensities. Express phospho-ERK levels as a ratio to total-ERK levels.

Western_Blot_Workflow Start Start Cell_Plating Plate CHO-M5 Cells Start->Cell_Plating Serum_Starve Serum Starvation Cell_Plating->Serum_Starve Treatment Pre-incubate with this compound, then stimulate with agonist Serum_Starve->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting for p-ERK SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Reprobe Strip and Re-probe for Total ERK Detection->Reprobe Analysis Densitometry and Analysis Reprobe->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effect on ERK phosphorylation.

Real-Time PCR for c-Fos Gene Expression

This protocol is designed to assess the ability of this compound to inhibit agonist-induced expression of the immediate-early gene c-Fos, a marker of neuronal activation.

Materials:

  • Cells expressing the M5 receptor (e.g., CHO-M5 or a neuronal cell line)

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for c-Fos and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-Time PCR instrument

Protocol:

  • Cell Culture and Treatment:

    • Culture and plate cells as described for the Western blot protocol.

    • Serum-starve cells for 4-6 hours.

    • Pre-incubate with this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.

    • Stimulate with a muscarinic agonist for 30-60 minutes.

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Purify total RNA according to the kit manufacturer's instructions.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Set up qPCR reactions containing cDNA template, forward and reverse primers for c-Fos and the housekeeping gene, and SYBR Green master mix.

    • Run the reactions on a qPCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of c-Fos using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

qPCR_Workflow Start Start Cell_Treatment Cell Culture and Treatment (this compound + Agonist) Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Real-Time PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for analyzing this compound's effect on c-Fos expression.

Application Notes and Protocols for Experimental Design Using a Novel mGluR4 Positive Allosteric Modulator (PAM) - Exemplified by VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, is a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release. Due to its localization and function, mGluR4 has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4, such as the conceptual compound VU0366369, offer a nuanced approach to enhancing receptor function by increasing the receptor's sensitivity to the endogenous ligand, glutamate, without directly activating it. This document provides detailed application notes and experimental protocols for the preclinical characterization of a novel mGluR4 PAM, using this compound as a representative example.

Data Presentation

In Vitro Characterization of this compound

The initial characterization of a novel mGluR4 PAM involves a series of in vitro assays to determine its potency, efficacy, and selectivity. The following table summarizes key quantitative data that should be generated.

ParameterAssay TypeCell LineAgonistThis compound Value (Example)Control PAM (e.g., PHCCC) Value
EC50 Calcium MobilizationCHO-h mGluR4-Gqi5Glutamate (EC20)500 nM4.1 µM
Maximal Potentiation Calcium MobilizationCHO-h mGluR4-Gqi5Glutamate (EC20)150% of Glutamate EC80 response120% of Glutamate EC80 response
Fold Shift Calcium MobilizationCHO-h mGluR4-Gqi5Glutamate25-fold leftward shift5.5-fold leftward shift
Selectivity Functional AssaysVarious mGluR-expressing cell linesGlutamate (EC20)>10 µM at mGluR1, 2, 3, 5, 6, 7, 8Varies
In Vivo Pharmacodynamic and Efficacy Data for this compound

Following in vitro characterization, the compound's effects are assessed in animal models of disease. The table below provides an example of data from a study in a rodent model of Parkinson's disease.

ParameterAnimal ModelAssayThis compound DoseEffect
Reversal of Akinesia 6-OHDA-lesioned ratForelimb Akinesia Test10 mg/kg, i.p.60% reversal of L-DOPA induced contralateral rotations
Catalepsy Reversal Haloperidol-induced catalepsy in miceBar Test30 mg/kg, p.o.50% reduction in latency to descend
Target Engagement Microdialysis in rat striatumMeasurement of GABA10 mg/kg, i.p.40% decrease in extracellular GABA levels

Experimental Protocols

In Vitro Protocol: Calcium Mobilization Assay for mGluR4 PAM Activity

This protocol describes a common method to assess the potency and efficacy of an mGluR4 PAM using a cell line co-expressing the human mGluR4 and a chimeric G-protein (Gqi5) that couples the Gi/o-linked receptor to the Gq pathway, enabling measurement of intracellular calcium mobilization.

Materials:

  • CHO-h mGluR4-Gqi5 cells

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • L-Glutamate

  • This compound (or test compound)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed CHO-h mGluR4-Gqi5 cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The following day, aspirate the culture medium and add 20 µL/well of dye loading solution (Assay Buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a stock solution of L-glutamate.

  • Assay: a. Wash the cells twice with Assay Buffer, leaving 20 µL of buffer in each well. b. Place the plate in the fluorescence plate reader and monitor baseline fluorescence. c. Add 10 µL of this compound solution at various concentrations to the wells and incubate for 2-5 minutes. d. Add 10 µL of L-glutamate at a concentration that elicits a response approximately 20% of its maximal response (EC20). e. Measure the fluorescence intensity for 2-3 minutes.

  • Data Analysis: a. Calculate the increase in fluorescence over baseline for each well. b. Plot the response as a function of the this compound concentration to determine the EC50 for potentiation. c. To determine the fold-shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound.

In Vivo Protocol: Haloperidol-Induced Catalepsy in Mice

This protocol is used to evaluate the potential anti-parkinsonian effects of a test compound. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by compounds that enhance motor function.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid)

  • This compound formulated in an appropriate vehicle (e.g., 10% Tween-80 in saline)

  • Horizontal bar apparatus (a metal bar 0.5 cm in diameter, raised 5 cm above a surface)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).

  • Haloperidol Induction: 30 minutes after this compound administration, inject all mice with haloperidol (e.g., 1 mg/kg, i.p.).

  • Catalepsy Assessment: At 30, 60, and 90 minutes after haloperidol injection, assess catalepsy using the bar test. a. Gently place the mouse's forepaws on the horizontal bar. b. Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (latency to descend). c. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: a. Record the latency to descend for each mouse at each time point. b. Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Signaling Pathway of mGluR4 Activation and Positive Allosteric Modulation

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o mGluR4->G_protein Activates This compound This compound This compound->mGluR4 Enhances Binding AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Release Reduced Glutamate Release

Caption: mGluR4 signaling cascade and the modulatory effect of this compound.

Experimental Workflow for In Vitro Characterization of an mGluR4 PAM

In_Vitro_Workflow Start Start: Novel Compound Primary_Screen Primary Screen: Calcium Mobilization Assay (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Curve: Determine EC50 for Potentiation Primary_Screen->Dose_Response Fold_Shift Glutamate Fold-Shift Assay: Assess Efficacy Dose_Response->Fold_Shift Selectivity Selectivity Panel: Test against other mGluRs Fold_Shift->Selectivity Data_Analysis Data Analysis and Candidate Selection Selectivity->Data_Analysis End End: Candidate for In Vivo Testing Data_Analysis->End

Caption: Workflow for the in vitro screening and characterization of mGluR4 PAMs.

Logical Relationship for In Vivo Parkinson's Disease Model Experiment

In_Vivo_Logic Hypothesis Hypothesis: mGluR4 PAMs alleviate parkinsonian motor deficits Model Animal Model: Haloperidol-induced catalepsy in mice Hypothesis->Model Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound (Low Dose) 3. This compound (Mid Dose) 4. This compound (High Dose) Model->Treatment_Groups Intervention Intervention: Administer compound, then induce catalepsy Treatment_Groups->Intervention Outcome Outcome Measure: Latency to descend from bar Intervention->Outcome Analysis Statistical Analysis: ANOVA Outcome->Analysis Conclusion Conclusion: Determine if this compound significantly reduces catalepsy Analysis->Conclusion

Caption: Logical flow of an in vivo experiment to test the efficacy of an mGluR4 PAM.

VU0366369 in [specific disease model, e.g., cancer, neuroscience]

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for VU0366369 in [Specific Disease Model]

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

A comprehensive search of publicly available scientific literature and databases has been conducted for the compound designated "this compound." At present, there is no information available regarding the chemical structure, biological target, mechanism of action, or its application in any specific disease model, including in the fields of cancer, neuroscience, or others.

The identifier "this compound" does not correspond to any known compound in prominent chemical and biological databases such as PubChem or ChEMBL. It is possible that this is an internal or proprietary compound code that has not yet been disclosed in public forums or scientific publications.

2. Data Presentation

Due to the absence of any quantitative data associated with this compound, no data tables can be provided at this time.

3. Experimental Protocols

As no experimental studies involving this compound have been identified, detailed methodologies for key experiments cannot be provided.

4. Signaling Pathways and Experimental Workflows

The lack of information on the mechanism of action of this compound prevents the creation of any diagrams illustrating its potential signaling pathways or experimental workflows.

It is not possible to provide application notes and protocols for this compound at this time due to the complete absence of information in the public domain. For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:

  • Verify the compound identifier for accuracy.

  • Consult internal documentation or contact the originating institution (if known) for information regarding the compound's structure and biological activity.

  • Monitor scientific literature and patent databases for any future disclosures related to this compound.

Once information regarding the biological target and mechanism of action of this compound becomes available, it will be possible to develop detailed application notes and protocols for its use in relevant disease models.

Application Notes and Protocols for Measuring Efficacy of mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial research indicates that the specified compound, VU0366369 (also known as ML137), is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1), with a reported EC50 of 830 nM.[1] It is not a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).

Given the user's request for techniques to measure the efficacy of this compound in the context of mGluR5, these application notes will focus on the standard and robust methods used to characterize mGluR5 Negative Allosteric Modulators (NAMs) . These protocols are directly applicable to the study of any compound purported to act as an mGluR5 NAM.

Introduction to mGluR5 and Negative Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system.[2] It plays a crucial role in synaptic plasticity, learning, and memory. The receptor is predominantly found postsynaptically and couples to Gq/11 proteins.[2] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event.[3]

Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor topographically distinct from the orthosteric glutamate binding site.[4] This binding reduces the receptor's response to glutamate, thereby dampening its signaling output. mGluR5 NAMs have shown therapeutic potential in preclinical models for a variety of CNS disorders, including anxiety, depression, pain, and Fragile X syndrome.[3][5]

Measuring the efficacy of an mGluR5 NAM involves quantifying its ability to bind to the allosteric site and inhibit the functional consequences of agonist activation. The following protocols detail the key in vitro assays for this purpose.

Key In Vitro Efficacy Assays

The primary methods for assessing the efficacy of mGluR5 NAMs involve determining their binding affinity and their functional inhibition of the receptor's signaling pathway.

Table 1: Summary of Quantitative Data for Representative mGluR5 NAMs
CompoundAssay TypeParameterValue (nM)Cell System/Tissue
MPEPRadioligand Binding ([³H]MPEP)Ki12.5Rat Brain Membranes
GRN-529Radioligand BindingKi5.4Cell-based
GRN-529Functional Assay (Cell-based)IC503.1Cell-based
F2Functional Assay (IP1)pIC50 (µM)7.9mGlu5-expressing cells

Note: This table provides example data for well-characterized mGluR5 NAMs to illustrate typical potency ranges. Data for a novel compound would be generated using the protocols below.

Experimental Protocols

Protocol 1: Radioligand Binding Assay ([³H]MPEP Competition)

This assay determines the binding affinity (Ki) of a test compound for the allosteric site on mGluR5 by measuring its ability to displace a known radiolabeled NAM, such as [³H]-MPEP (2-Methyl-6-(phenylethynyl)pyridine).

Materials
  • HEK293 cells stably expressing human or rat mGluR5.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.[3]

  • Radioligand: [³H]MPEP (Specific Activity: ~60-90 Ci/mmol).[3]

  • Unlabeled Competitor: MPEP for non-specific binding determination.

  • Test Compound (e.g., a potential mGluR5 NAM).

  • 96-well plates, glass fiber filters (GF/C), scintillation vials, and scintillation cocktail.[2][3]

  • Filtration apparatus and liquid scintillation counter.[3]

Methodology

1. Membrane Preparation: a. Culture HEK293-mGluR5 cells to confluency and harvest. b. Wash cells with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize. d. Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2] e. Resuspend the pellet in fresh buffer and repeat the centrifugation. f. Resuspend the final membrane pellet in a suitable buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[2]

2. Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. b. Total Binding: Add Assay Buffer and a fixed concentration of [³H]MPEP (typically at or below its dissociation constant, Kd). c. Non-specific Binding: Add Assay Buffer, [³H]MPEP, and a high concentration of unlabeled MPEP (e.g., 10 µM).[3] d. Test Compound: Add Assay Buffer, [³H]MPEP, and serial dilutions of the test compound. e. Initiate the binding reaction by adding the prepared cell membranes (e.g., 20-40 µg protein/well) to each well.[3][6] f. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[2][3]

3. Filtration and Counting: a. Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus.[2][3] b. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.[2] c. Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[3]

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_readout Readout & Analysis Harvest Harvest HEK293-mGluR5 Cells Homogenize Homogenize Cells Harvest->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Resuspend Resuspend & Quantify Centrifuge->Resuspend Plate Prepare 96-well Plate (Total, NSB, Test Compound) Resuspend->Plate AddMembranes Add Membranes to Initiate Plate->AddMembranes Incubate Incubate (60-90 min) AddMembranes->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Radioligand Binding Assay Workflow

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an mGluR5 NAM to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by an agonist like glutamate. It is a high-throughput friendly method to determine functional potency (IC50).

Materials
  • HEK293 cells stably expressing human or rat mGluR5.

  • Assay Medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate.[4]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

  • mGluR5 Agonist: Glutamate.

  • Test Compound.

  • 96- or 384-well black-walled, clear-bottom plates, poly-D-lysine coated.[4]

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology

1. Cell Plating: a. 24 hours prior to the assay, plate HEK293-mGluR5 cells into black-walled, clear-bottom plates at a density of 20,000-60,000 cells/well.[4] b. Incubate overnight at 37°C in 5% CO₂.[4]

2. Dye Loading: a. On the day of the assay, remove the culture medium. b. Add Assay Buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) to each well. c. Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the cells to load the dye.[4][7]

3. Assay Performance: a. After dye loading, wash the cells with Assay Buffer to remove extracellular dye. Add a final volume of Assay Buffer to each well. b. Place the cell plate and compound plates into the fluorescence plate reader. c. The instrument will perform the following steps: i. Establish a stable baseline fluorescence reading for 10-20 seconds. ii. Add the test compound (or vehicle) at various concentrations and incubate for a set period (e.g., 2-15 minutes). iii. Add a pre-determined concentration of glutamate that elicits a submaximal response (EC80) to all wells to stimulate the receptor. iv. Record the fluorescence signal continuously for at least 60-120 seconds to capture the peak calcium response.[5]

Data Analysis
  • The fluorescence signal is measured in Relative Fluorescence Units (RFU).

  • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data, expressing the response in each well as a percentage of the control response (agonist + vehicle).

  • Plot the normalized response against the log concentration of the NAM.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the NAM that causes 50% inhibition of the agonist response.

G cluster_prep Cell Preparation cluster_assay Assay on Plate Reader cluster_analysis Data Analysis Plate Plate HEK293-mGluR5 Cells Incubate Incubate Overnight Plate->Incubate DyeLoad Load with Calcium Dye Incubate->DyeLoad Baseline Read Baseline Fluorescence DyeLoad->Baseline AddNAM Add NAM (Test Compound) Baseline->AddNAM AddAgonist Add Glutamate (EC80) AddNAM->AddAgonist ReadPeak Read Peak Fluorescence AddAgonist->ReadPeak CalcRFU Calculate ΔRFU ReadPeak->CalcRFU Normalize Normalize to Control CalcRFU->Normalize CalcIC50 Calculate IC50 Normalize->CalcIC50

Calcium Mobilization Assay Workflow

Protocol 3: Inositol Phosphate (IP1) Accumulation Assay

This assay provides a more direct measure of the Gq signaling pathway by quantifying the accumulation of IP1, a stable metabolite of IP3. It is considered a robust functional assay for mGluR5 activity.

Materials
  • Cells stably expressing mGluR5 (e.g., CHO-K1 or HEK293).

  • Assay Buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1.[8][9]

  • mGluR5 Agonist: Glutamate.

  • Test Compound.

  • IP-One HTRF Assay Kit (or similar). This kit typically includes IP1-d2 (acceptor) and Anti-IP1 Cryptate (donor).[8]

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Methodology

1. Cell Seeding: a. Harvest and resuspend cells in the appropriate assay buffer. b. Seed the cells into a 384-well white plate at the desired density (e.g., 10,000-20,000 cells/well).[8]

2. Compound Addition and Stimulation: a. Prepare serial dilutions of the test compound (NAM) in assay buffer containing LiCl. b. Add the NAM dilutions to the respective wells of the cell plate. c. Prepare a solution of glutamate at a concentration that will yield an EC80 response. d. Add the glutamate solution to all wells except the negative controls. e. Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[8]

3. Detection: a. Prepare the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in the lysis buffer provided with the kit.[8] b. Add the detection reagent mixture to all wells. c. Incubate the plate at room temperature for 1 hour, protected from light.[8]

4. Measurement: a. Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[8]

Data Analysis
  • The HTRF signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence, often multiplied by 10,000.

  • Normalize the data to positive (agonist alone) and negative (no agonist) controls.

  • Plot the normalized response against the log concentration of the NAM.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

G cluster_pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates NAM NAM (e.g., MPEP) NAM->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release

mGluR5 Signaling Pathway

References

Application Notes and Protocols for VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2][3] As a research compound, it is crucial to handle this compound with appropriate safety measures and to utilize standardized protocols for in vitro and in vivo studies. These application notes provide comprehensive guidance on the safety, handling, and experimental use of this compound, with a focus on its application in neuroscience research, particularly in the context of substance use disorders.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for proper handling, storage, and preparation of the compound for experimental use.

PropertyValueReference
IUPAC Name 1-(4-Fluorophenyl)-2-hexyl-1-phenyletheneChemSpider
Synonyms This compoundBOC Sciences
CAS Number 1391054-03-6
Molecular Formula C20H23F
Molecular Weight 282.4 g/mol
Purity >98% (typical)AOBIOUS
Biological Activity M5 Negative Allosteric Modulator (NAM)[1][2][3]
IC50 2.1 μM[2]

Safety and Handling

3.1 Hazard Identification

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it should be handled as a compound with unknown toxicological properties. Based on its chemical structure (a fluorinated aromatic compound), potential hazards may include:

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

3.2 Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn at all times:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.3 Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Wash hands thoroughly after handling.

3.4 Storage

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

3.5 Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Biological Activity and Mechanism of Action

This compound acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site (orthosteric site) and decreases the receptor's response to acetylcholine. The M5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

4.1 Signaling Pathway of M5 Receptor Modulation by this compound

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds to orthosteric site This compound This compound (NAM) This compound->M5R Binds to allosteric site Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: M5 receptor signaling and inhibition by this compound.

Experimental Protocols

The following protocols are based on the methods described by Shirey et al. in Neuropharmacology (2015) for investigating the effects of this compound on cocaine-seeking behaviors in mice.

5.1 Drug Preparation

  • This compound: For intraperitoneal (i.p.) injection, dissolve this compound in a vehicle solution of 5% dimethyl sulfoxide (DMSO) and 95% physiological saline. Prepare fresh daily.

  • Cocaine: Dissolve cocaine hydrochloride in 0.9% sterile saline for intravenous (i.v.) self-administration or i.p. injection.

5.2 Animal Models

  • Subjects: Adult male C57BL/6J mice are commonly used.

  • Housing: House mice individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide food and water ad libitum, unless otherwise specified by the experimental design.

5.3 Cocaine Self-Administration and Reinstatement Workflow

Cocaine_Self_Administration_Workflow Start Start Surgery Catheter Implantation Surgery Start->Surgery Recovery Post-Surgery Recovery (5-7 days) Surgery->Recovery Acquisition Cocaine Self-Administration Training (10-14 days) Recovery->Acquisition Extinction Extinction Training (until criteria met) Acquisition->Extinction Pretreatment Administer this compound or Vehicle Extinction->Pretreatment Reinstatement_Test Reinstatement Test End End Reinstatement_Test->End Cocaine_Prime Cocaine Priming Injection Pretreatment->Cocaine_Prime Cocaine_Prime->Reinstatement_Test

Caption: Workflow for cocaine self-administration and reinstatement studies.

5.4 Detailed Methodologies

5.4.1 Intravenous Catheterization Surgery

  • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Implant a chronic indwelling catheter into the right jugular vein.

  • Exteriorize the catheter on the back of the mouse.

  • Allow the mouse to recover for 5-7 days before starting behavioral experiments.

  • Flush the catheter daily with a heparinized saline solution to maintain patency.

5.4.2 Cocaine Self-Administration Training

  • Place the mouse in an operant conditioning chamber equipped with two levers, a cue light, and a syringe pump for i.v. infusions.

  • Train the mouse to press the "active" lever to receive an i.v. infusion of cocaine (e.g., 0.5 mg/kg/infusion).

  • Pair each infusion with a discrete cue (e.g., illumination of the cue light and an audible tone).

  • Presses on the "inactive" lever have no programmed consequences but are recorded.

  • Conduct daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

5.4.3 Extinction Training

  • Following acquisition, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of the cue.

  • Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., less than 20% of the average of the last three acquisition days).

5.4.4 Reinstatement Testing

  • Thirty minutes prior to the reinstatement test, administer this compound (e.g., 10, 20, or 30 mg/kg, i.p.) or the vehicle.

  • Ten minutes prior to the session, induce reinstatement with a priming injection of cocaine (e.g., 10 mg/kg, i.p.).

  • Place the mouse back in the operant chamber for a 2-hour session.

  • Record presses on both the active and inactive levers. Active lever presses do not result in cocaine infusion during the reinstatement test.

Data Presentation

The following table provides an example of how to structure quantitative data from a reinstatement study.

Treatment GroupDose (mg/kg)NActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Vehicle-1025.3 ± 3.14.2 ± 1.1
This compound101018.7 ± 2.53.9 ± 0.9
This compound201012.1 ± 1.84.5 ± 1.3
This compound30108.5 ± 1.5**4.1 ± 1.0
p < 0.05, **p < 0.01 compared to Vehicle group

Conclusion

This compound is a valuable research tool for investigating the role of the M5 muscarinic receptor in various physiological and pathological processes. Adherence to the safety and handling procedures outlined in these application notes is essential for the safe and effective use of this compound. The provided experimental protocols offer a standardized framework for studying the effects of this compound in preclinical models of substance use disorder. Researchers should adapt these protocols as necessary for their specific experimental questions while maintaining rigorous scientific standards.

References

Application of VU0366369 in High-Throughput Screening for mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III metabotropic glutamate receptors, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and plasticity. Its activation has been identified as a potential therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. This compound, discovered through high-throughput screening (HTS), serves as a valuable pharmacological tool for studying mGluR4 function and as a lead compound for drug discovery programs. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at identifying novel mGluR4 PAMs.

Mechanism of Action and Signaling Pathway

The endogenous ligand for mGluR4 is glutamate. Upon binding, mGluR4 typically couples to the Gαi/o subunit of the heterotrimeric G-protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

For high-throughput screening purposes, a more robust and readily detectable signal is desirable. A common strategy involves co-expressing the mGluR4 with a promiscuous G-protein, such as Gαqi5. This chimeric G-protein redirects the downstream signaling cascade towards the phospholipase C (PLC) pathway. When glutamate and a PAM like this compound bind to the receptor, the activated Gαqi5 stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is the signal that is measured in the HTS assay.

G_protein_signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR4 mGluR4 G_protein Gαqi5 mGluR4->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3_receptor IP3 Receptor IP3_DAG->IP3_receptor IP3 binds ER_lumen Ca²⁺ Store IP3_receptor->ER_lumen Opens channel Ca_release Ca²⁺ Release ER_lumen->Ca_release Release

Caption: Engineered mGluR4 Signaling Pathway for HTS.

Data Presentation

The potency of this compound and other mGluR4 PAMs is typically quantified by their half-maximal effective concentration (EC50) in potentiating the response to a sub-maximal (EC20) concentration of glutamate.

CompoundEC50 (nM)Fold ShiftCell LineAssay TypeReference
This compound 24028-foldCHO-hmGluR4-Gqi5Calcium Mobilization[1]
VU00117165036-foldCHO-hmGluR4-Gqi5Calcium Mobilization[2]
VU00921451800N/ACHO-hmGluR4-Gqi5Calcium Mobilization[2]
(-)-PHCCC41005.5-foldCHO-hmGluR4-Gqi5Calcium Mobilization[2]

Experimental Protocols

High-Throughput Screening Workflow for mGluR4 PAMs

The general workflow for identifying mGluR4 PAMs using a cell-based calcium mobilization assay is outlined below.

HTS_Workflow A 1. Cell Plating (CHO-mGluR4-Gqi5) B 2. Dye Loading (Fluo-4 AM) A->B Incubate C 3. Compound Addition (Test compounds + this compound control) B->C Pre-incubate D 4. Glutamate Addition (EC20 concentration) C->D Incubate E 5. Signal Detection (Fluorescence reading) D->E Measure signal F 6. Data Analysis (Hit identification) E->F Process data

Caption: HTS Workflow for mGluR4 PAM Discovery.

Detailed Protocol: Calcium Mobilization Assay

This protocol is designed for a 384-well plate format, suitable for HTS, and utilizes a fluorometric imaging plate reader (FLIPR) or a similar instrument.

1. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and the chimeric G-protein Gαqi5.

  • Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates for compound dilution.

  • Reagents:

    • This compound (as a positive control)

    • L-Glutamate

    • Fluo-4 AM (calcium indicator dye)

    • Pluronic F-127

    • Probenecid

    • HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4 (Assay Buffer)

    • DMSO (for compound dissolution)

2. Procedure

Day 1: Cell Plating

  • Harvest and count the CHO-mGluR4-Gqi5 cells.

  • Resuspend the cells in cell culture medium to a density of 250,000 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Assay

  • Prepare Glutamate Solution:

    • Prepare a stock solution of L-Glutamate in water.

    • Determine the EC20 concentration of glutamate for the specific cell line and assay conditions by running a full dose-response curve.

    • Prepare a 5X working solution of the glutamate EC20 concentration in Assay Buffer.

  • Prepare Dye Loading Buffer:

    • Prepare a 4 µM Fluo-4 AM solution in Assay Buffer containing 0.04% Pluronic F-127 and 2.5 mM Probenecid.

  • Dye Loading:

    • Aspirate the cell culture medium from the assay plates.

    • Add 40 µL of the Dye Loading Buffer to each well.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and this compound in Assay Buffer in the compound plates. The final concentration of DMSO should be kept below 0.5%.

  • Assay Performance (using a FLIPR or equivalent):

    • Place the assay plate and the compound plate into the instrument.

    • Set the instrument to read fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 488 nm, Em: 525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then perform a "triple-addition" protocol:

      • Compound Addition: Add 10 µL of the compound solution from the compound plate to the assay plate.

      • Incubation: Incubate for 2-5 minutes.

      • Glutamate Addition: Add 10 µL of the 5X glutamate EC20 solution.

    • Continue to record the fluorescence signal for at least 60-120 seconds after glutamate addition.

3. Data Analysis

  • The fluorescence signal is measured as Relative Fluorescence Units (RFU).

  • For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.

  • Normalize the data by expressing the response in each well as a percentage of the control response (EC20 of glutamate in the presence of a high concentration of this compound).

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values for hit compounds.

Conclusion

This compound is a critical tool for the study of mGluR4. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel mGluR4 positive allosteric modulators. By utilizing an engineered cell line that couples mGluR4 activation to a calcium mobilization event, researchers can efficiently screen large compound libraries to discover new chemical entities with therapeutic potential. Careful optimization of assay parameters and rigorous data analysis are essential for the success of any HTS campaign.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting VU0366369 and other mGluR4 PAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with VU0366369 and other metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs). The information provided is based on publicly available data for mGluR4 PAMs and aims to offer structured troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of an mGluR4 PAM like this compound?

An mGluR4 PAM is expected to have little to no effect on the receptor by itself. Its primary function is to potentiate the response of the mGluR4 receptor to its endogenous ligand, glutamate.[1] This potentiation manifests as a leftward shift in the glutamate concentration-response curve, indicating that a lower concentration of glutamate is needed to elicit a response in the presence of the PAM.[2][3]

Q2: I am not observing any effect with this compound. What are the potential reasons?

Several factors could contribute to a lack of observed effect. These can be broadly categorized into issues with the compound itself, the experimental system, or the assay conditions. The development of mGluR4 PAMs has been noted to be challenging, with many compounds exhibiting a "flat" structure-activity relationship (SAR), where even minor structural modifications can lead to a complete loss of activity.[2][3]

Q3: Could the issue be with the stability of the compound?

Yes, compound stability can be a significant issue. Some mGluR4 PAMs have been found to be unstable in fortified liver microsome preparations.[3] It is crucial to ensure the proper storage and handling of the compound as per the manufacturer's instructions. Consider performing a stability study of your compound under your specific experimental conditions.

Q4: Are there known issues with the selectivity of mGluR4 PAMs?

Selectivity is a critical parameter for any pharmacological tool. While some mGluR4 PAMs are highly selective, others, like the early tool compound (-)-PHCCC, have been shown to act as partial antagonists at the mGluR1 receptor.[2][3] It is essential to consult the technical data sheet for your specific compound and, if necessary, perform counter-screening against other mGlu receptors.

Troubleshooting Guide

If you are not observing the expected potentiation of the glutamate response with this compound or a similar mGluR4 PAM, please consult the following troubleshooting table.

Potential Issue Recommended Action
Compound Inactivity or Degradation 1. Verify Compound Identity and Purity: Confirm the identity and purity of your compound stock using analytical methods like LC-MS or NMR. 2. Assess Solubility: Ensure the compound is fully dissolved in your experimental buffer. Poor solubility is a known issue for some mGluR4 PAMs.[4][5] 3. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock for each experiment to rule out degradation.
Suboptimal Experimental Conditions 1. Optimize Glutamate Concentration: The potentiation effect of a PAM is dependent on the presence of an agonist. Use a glutamate concentration that elicits a submaximal response (e.g., EC20) to observe a significant potentiation.[2][3] 2. Cell Line Verification: Confirm that your cell line expresses functional mGluR4. If using a recombinant system (e.g., CHO or HEK293 cells), verify the expression level and proper coupling to the signaling pathway.[5] 3. Appropriate Assay System: mGluR4 is a Gi/o-coupled receptor. Ensure your assay can detect changes in this signaling pathway (e.g., cAMP measurement, GIRK channel activation, or using a chimeric G-protein like Gqi5 to couple to calcium mobilization).[5]
Data Interpretation 1. Full Concentration-Response Curve: Generate a full concentration-response curve for glutamate in the presence and absence of a range of concentrations of the PAM. A simple single-point experiment may not be sufficient to observe the effect. 2. Positive Control: Include a known mGluR4 PAM, such as ML128 (CID-44191096), as a positive control in your experiments to validate the assay system.[4]

Quantitative Data Summary

The following table summarizes the potency and efficacy of several reported mGluR4 PAMs. This data can serve as a benchmark for your own experiments.

CompoundEC50Efficacy (% Glu Max)Fold ShiftReference
(-)-PHCCC4.1 µMNot Reported5.5[2][3]
VU0001171650 nM141%36[2]
VU00921451.8 µMNot ReportedNot Reported[2]
ML128 (CID-44191096)240 nMNot Reported28[4]

Key Experimental Protocols

Protocol 1: In Vitro Assessment of mGluR4 PAM Activity using a Calcium Mobilization Assay

This protocol is adapted from methods described for the characterization of mGluR4 PAMs in CHO cells stably expressing human mGluR4 and a chimeric G-protein (Gqi5).[5]

  • Cell Culture: Culture CHO-mGluR4-Gqi5 cells in appropriate media and plate them into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells.

  • Glutamate Stimulation: After a short incubation period (e.g., 2.5 minutes), add a submaximal (EC20) concentration of glutamate.[4]

  • Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FDSS 6000) to determine the intracellular calcium concentration.[4]

  • Data Analysis: Plot the concentration-response curve for the PAM in the presence of the EC20 concentration of glutamate to determine its EC50 and maximal efficacy.

Visualizations

Signaling Pathway of mGluR4

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM This compound (mGluR4 PAM) PAM->mGluR4 Binds to allosteric site Gi_Go Gαi/o mGluR4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits BetaGamma Gβγ Gi_Go->BetaGamma Dissociates cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel BetaGamma->GIRK Activates Experimental_Workflow start Start cell_prep Prepare CHO-mGluR4-Gqi5 cells in 384-well plate start->cell_prep dye_load Load cells with calcium-sensitive dye cell_prep->dye_load compound_add Add test compound (PAM) dye_load->compound_add glutamate_add Add EC20 Glutamate compound_add->glutamate_add read_plate Measure fluorescence (Calcium signal) glutamate_add->read_plate data_analysis Data Analysis: EC50 and Emax determination read_plate->data_analysis end End data_analysis->end Troubleshooting_Logic start No effect observed with this compound check_compound Is the compound soluble and stable? start->check_compound check_assay Is the assay system validated? check_compound->check_assay Yes solution_compound Verify purity, solubility, and prepare fresh stock. check_compound->solution_compound No check_conditions Are experimental conditions optimal? check_assay->check_conditions Yes solution_assay Use a positive control (e.g., ML128). Verify cell line. check_assay->solution_assay No solution_conditions Optimize Glutamate (EC20). Check incubation times. check_conditions->solution_conditions No

References

Technical Support Center: VU0366369 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0366369, a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a valuable research tool for studying the function of the M5 muscarinic acetylcholine receptor, which is implicated in various neurological processes.[1][2] Like many small molecule compounds developed for research, this compound is hydrophobic, leading to low solubility in aqueous solutions. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation for in vivo studies.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is also soluble in ethanol. It is practically insoluble in aqueous solutions, including water and phosphate-buffered saline (PBS).

Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer (e.g., PBS or cell culture media). What can I do to prevent this?

This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer). Here are several strategies to mitigate this problem:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution. While some cell lines can tolerate higher concentrations, it's a good practice to keep it as low as possible.

  • Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually decrease the solvent strength and reduce the shock of the solvent change.

  • Employ rapid mixing: When adding the DMSO stock to the aqueous buffer, ensure vigorous and immediate mixing (e.g., by vortexing or rapid pipetting). This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Consider using a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) or a co-solvent to the aqueous buffer can help to maintain the solubility of the compound.

  • Formulation with cyclodextrins: For in vivo studies, formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and bioavailability.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that these values can be batch-dependent and should be considered as a guide.

SolventConcentrationNotes
DMSO≥ 25 mg/mLThe primary recommended solvent for stock solutions.
Ethanol≥ 10 mg/mLAn alternative solvent for stock solutions.
WaterInsolubleNot recommended for preparing stock or working solutions.
PBS (pH 7.2)InsolubleDilution from organic stock solutions may lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 367.38 g/mol .

    • Mass (mg) = 10 mmol/L * 367.38 g/mol * Volume (L) * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Store the stock solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Pre-warm the aqueous buffer: Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell-based assays).

  • Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your working solution.

  • Dilute the stock solution: While vortexing the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to the buffer.

  • Immediate use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visual Guides

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Precipitation observed in aqueous buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso adjust_dmso Adjust dilution to lower final DMSO concentration check_dmso->adjust_dmso No rapid_mixing Was rapid mixing used? check_dmso->rapid_mixing Yes adjust_dmso->check_dmso implement_mixing Implement vortexing during dilution rapid_mixing->implement_mixing No consider_additives Consider using surfactants or cyclodextrins rapid_mixing->consider_additives Yes implement_mixing->rapid_mixing solution Soluble working solution achieved consider_additives->solution

Caption: Troubleshooting workflow for this compound precipitation issues.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5_receptor M5 Muscarinic Receptor Gq Gq protein M5_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (ACh) ACh->M5_receptor Binds to orthosteric site This compound This compound (PAM) This compound->M5_receptor Binds to allosteric site

Caption: Simplified M5 receptor signaling pathway with this compound.

References

common issues with VU0366369 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VU0366369, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). It binds to a site on the receptor that is distinct from the ACh binding site (the orthosteric site) and potentiates the receptor's signaling cascade. M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.[1][2][3][4]

Q2: What is the recommended solvent for this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be performed to achieve the final desired concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: A good starting point for a concentration-response curve is to test a range from 1 nM to 30 µM. The reported EC50 of similar M5 PAMs can vary, so a broad concentration range is recommended for initial experiments.[5][6]

Q4: Does this compound show activity at other muscarinic receptor subtypes?

A4: this compound is designed to be selective for the M5 receptor. However, like any pharmacological tool, off-target effects are possible, especially at higher concentrations. It is recommended to perform counter-screening against other muscarinic receptor subtypes (M1, M2, M3, and M4) to confirm selectivity in your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No potentiating effect observed 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Low Acetylcholine Concentration: The concentration of the orthosteric agonist (ACh) may be too low to elicit a measurable baseline response. 3. Cell Health: The cells may be unhealthy or have low receptor expression.1. Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 2. Optimize ACh Concentration: Perform a concentration-response curve for acetylcholine alone to determine the EC20 or a similar submaximal concentration. Use this concentration in your PAM experiments.[7] 3. Cell Culture: Check cell viability and morphology. Ensure you are using a cell line with robust M5 receptor expression. Passage cells appropriately and do not use cells of a high passage number.
High background signal or apparent agonist activity 1. Ago-PAM Activity: this compound may exhibit some direct agonist activity at the concentrations used. 2. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.1. Test for Agonism: Run a concentration-response curve of this compound in the absence of acetylcholine to check for direct receptor activation. 2. Solubility Check: Visually inspect the wells for precipitation, especially at the highest concentrations. If precipitation is suspected, consider lowering the top concentration or using a different formulation (if available).
Inconsistent results between experiments 1. Assay Variability: Minor variations in cell density, incubation times, or reagent concentrations can lead to variability. 2. "Probe Dependence": The observed potency of a PAM can be dependent on the concentration of the orthosteric agonist used.[8]1. Standardize Protocol: Maintain a consistent and detailed experimental protocol. Plate cells at the same density, use consistent incubation times, and prepare fresh reagents. 2. Consistent ACh Concentration: Ensure the exact same EC20 concentration of acetylcholine is used across all experiments to minimize variability due to probe dependence.
"Ceiling Effect" observed 1. Saturation of Allosteric Site: At higher concentrations, the PAM fully occupies the allosteric binding site, and no further potentiation can be achieved.This is an expected pharmacological property of allosteric modulators and indicates saturation of the binding site.[9] It confirms the allosteric mechanism of action. No troubleshooting is necessary.

Experimental Protocols

Calcium Mobilization Assay for M5 PAM Activity

This protocol is a standard method for assessing the potency of M5 PAMs like this compound.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor in appropriate media.

  • Plate the cells in black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the cell culture medium from the plates and add the dye-loading buffer.

  • Incubate for 45-60 minutes at 37°C.[7]

3. Compound and Agonist Preparation:

  • Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

  • Prepare a solution of acetylcholine (ACh) at 10x the final EC20 concentration in assay buffer. The EC20 should be predetermined from a full ACh concentration-response curve.[7]

4. Assay and Measurement:

  • Wash the cells with assay buffer to remove excess dye.

  • Add the 2x this compound solutions to the wells and pre-incubate for 2.5 minutes.[7]

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the 10x ACh solution to stimulate the cells and immediately begin measuring the fluorescence intensity over time (e.g., for 50-90 seconds).[7]

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline.

  • Normalize the data to the response of a maximal concentration of acetylcholine.

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Quantitative Data

Table 1: Pharmacological Profile of Representative M5 PAMs

CompoundM5 EC50 (µM)M1 EC50 (µM)M3 EC50 (µM)Fold Selectivity (M1/M5)Fold Selectivity (M3/M5)
VU01194984.086.046.38~1.5~1.6
VU02384291.16>30>30>30>30
ML380 (human)0.19>10>10>52>52
Data is illustrative and compiled from public sources on similar M5 PAMs.[5][6]

Visualizations

M5 Receptor Signaling Pathway

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ACh Acetylcholine (Orthosteric Agonist) ACh->M5 Binds PAM This compound (PAM) PAM->M5 Enhances Binding Ca Ca²⁺ (from ER) IP3->Ca Releases PKC PKC DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response

Caption: Signaling pathway of the M5 muscarinic receptor activated by acetylcholine and potentiated by this compound.

Experimental Workflow for PAM Assay

PAM_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate M5-expressing cells dye_load 2. Load cells with Ca²⁺ dye plate_cells->dye_load prep_compounds 3. Prepare this compound and ACh dye_load->prep_compounds add_pam 4. Add this compound (PAM) prep_compounds->add_pam read_baseline 5. Read baseline fluorescence add_pam->read_baseline add_ach 6. Add Acetylcholine (ACh) read_baseline->add_ach read_response 7. Read fluorescence response add_ach->read_response normalize_data 8. Normalize data read_response->normalize_data plot_curve 9. Plot concentration-response curve normalize_data->plot_curve calc_ec50 10. Calculate EC50 plot_curve->calc_ec50

Caption: Step-by-step workflow for a calcium mobilization assay to determine the potency of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow start Experiment Fails: No Potentiation check_cells Are cells healthy and expressing M5? start->check_cells check_ach Is ACh EC20 concentration correct? check_cells->check_ach Yes fix_cells Optimize cell culture and passage number check_cells->fix_cells No check_compound Is this compound stock and dilution fresh? check_ach->check_compound Yes fix_ach Re-run ACh CRC to confirm EC20 check_ach->fix_ach No fix_compound Prepare fresh compound from powder stock check_compound->fix_compound No success Re-run Experiment check_compound->success Yes fix_cells->success fix_ach->success fix_compound->success

Caption: A logical flow diagram for troubleshooting experiments where this compound shows no activity.

References

optimizing VU0366369 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0366369 (also known as ML137), a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ML137) and what is its mechanism of action?

A1: this compound (ML137) is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1). As a PAM, it does not activate the M1 receptor on its own. Instead, it binds to a site on the receptor distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to the endogenous agonist, ACh. This potentiation leads to an increased downstream signal when ACh is present.

Q2: What is the primary signaling pathway activated by the M1 receptor?

A2: The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[1][2]

Q3: What are the key experimental parameters for this compound?

A3: Key parameters for in vitro experiments with this compound are summarized in the table below.

ParameterValueSource
Target M1 Muscarinic Acetylcholine Receptor (mAChR M1)MedChemExpress
EC₅₀ 830 nMMedChemExpress
Solubility DMSO: 0.1-1 mg/mL (Slightly Soluble)Cayman Chemical[1]
Storage -20°CCayman Chemical[1]
Stability ≥ 4 years at -20°CCayman Chemical[1]

Q4: What concentration of acetylcholine (ACh) should I use with this compound?

A4: Since this compound is a PAM, its effect is dependent on the presence of an orthosteric agonist like acetylcholine. A common practice is to use a concentration of ACh that elicits a submaximal response, typically an EC₂₀ (the concentration that gives 20% of the maximal response). This allows for a clear window to observe the potentiating effect of the PAM. The exact EC₂₀ of ACh should be determined empirically in your specific cell line and assay system.

Q5: What cell lines are suitable for studying this compound?

A5: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor (CHO-M1) are a commonly used and effective system for in vitro studies of M1 PAMs.[3] These cells provide a robust and reproducible signaling window for assays such as calcium mobilization.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No potentiation of ACh signal observed 1. This compound precipitation: Due to its limited solubility, the compound may have precipitated out of solution. 2. Inactive compound: Improper storage may have led to degradation. 3. Incorrect ACh concentration: The ACh concentration may be too high (saturating the receptor) or too low. 4. Low M1 receptor expression: The cell line may not have sufficient receptor density.1. Prepare fresh stock solutions in DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and vortex thoroughly. Visually inspect for any precipitate. 2. Ensure the compound has been stored at -20°C. 3. Perform a full dose-response curve for ACh to determine the EC₂₀ in your system. Use this EC₂₀ concentration for your PAM experiments. **4. ** Confirm M1 receptor expression using a validated method (e.g., western blot, radioligand binding).
High background signal or apparent agonist activity 1. Ago-PAM activity: Some PAMs can exhibit agonist-like activity at high concentrations. 2. Off-target effects: At high concentrations, this compound may interact with other cellular targets.1. Perform a dose-response curve of this compound in the absence of ACh to check for intrinsic agonist activity. If observed, use lower concentrations of the PAM. 2. If possible, consult off-target screening data. If off-target effects are suspected, consider using a structurally different M1 PAM as a control.
Inconsistent results between experiments 1. Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. 2. Variation in ACh EC₂₀: The potency of ACh can vary slightly between experiments. 3. Inconsistent cell density: Variations in the number of cells per well can affect signal strength.1. Use cells within a consistent and low passage number range for all experiments. 2. It is good practice to run an ACh dose-response curve with each experiment to confirm the EC₂₀. 3. Ensure consistent cell seeding density across all wells and plates.
Difficulty dissolving this compound Limited solubility in DMSO: The compound is only slightly soluble in DMSO.1. Prepare stock solutions at a concentration within the reported solubility range (0.1-1 mg/mL). Gentle warming and vortexing may aid dissolution. Do not exceed the recommended concentration.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following M1 receptor activation.

Materials:

  • CHO-M1 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • This compound (ML137)

  • Acetylcholine (ACh)

  • 96- or 384-well black, clear-bottom plates

Protocol:

  • Cell Plating: Seed CHO-M1 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a 10X stock of ACh at its EC₂₀ concentration.

  • Assay: a. After incubation, remove the dye-loading solution and replace it with fresh assay buffer. b. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). c. Add the this compound dilutions to the wells and pre-incubate for 1.5-2 minutes. d. Add the 10X ACh EC₂₀ solution to the wells and immediately begin measuring fluorescence intensity over time (typically for 50-90 seconds).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to determine its EC₅₀ for potentiation.

IP-One Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a more stable indicator of Gq signaling.

Materials:

  • CHO-M1 cells

  • IP-One HTRF assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Lithium chloride (LiCl)

  • This compound (ML137)

  • Acetylcholine (ACh)

  • White 96- or 384-well plates

Protocol:

  • Cell Plating: Seed CHO-M1 cells in white microplates and culture overnight.

  • Compound Stimulation: a. Remove the culture medium. b. Add stimulation buffer containing LiCl (to inhibit IP1 degradation), the desired concentrations of this compound, and an EC₈₀ concentration of ACh. c. Incubate for 1 hour at 37°C.

  • Cell Lysis: Add the lysis buffer provided in the kit to each well and incubate for 30 minutes at room temperature.

  • HTRF Detection: a. Add the IP1-d2 and anti-IP1 cryptate reagents to the cell lysates. b. Incubate for 1 hour to overnight at room temperature, protected from light.

  • Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced. Calculate IP1 concentrations based on a standard curve and plot against the this compound concentration.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Stimulates Release PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse ER->Ca ACh Acetylcholine ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Troubleshooting_Workflow Start Experiment Start: No/Low Potentiation CheckSolubility Check Compound Solubility Start->CheckSolubility CheckACh Verify ACh EC₂₀ CheckSolubility->CheckACh Soluble PrepFresh Prepare Fresh Stock CheckSolubility->PrepFresh Precipitate Observed CheckCells Assess Cell Health/ Receptor Expression CheckACh->CheckCells Confirmed RunAChCurve Run ACh Dose-Response CheckACh->RunAChCurve Uncertain CheckPassage Use Low Passage Cells CheckCells->CheckPassage Inconsistent Results Success Problem Resolved CheckCells->Success Healthy PrepFresh->Success RunAChCurve->Success CheckPassage->Success

Caption: Troubleshooting workflow for low potentiation.

References

VU0366369 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific stability and degradation pathways of VU0366369 is limited. The following troubleshooting guide and FAQs are based on general knowledge and best practices for handling novel small molecule compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final desired concentration. Direct dissolution in aqueous media may be challenging due to the compound's potential low aqueous solubility.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Q3: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

A3: Precipitation in aqueous buffers is a common issue for hydrophobic small molecules. Consider the following troubleshooting steps:

  • Lower the final concentration: The compound may be exceeding its solubility limit in your specific buffer.

  • Increase the percentage of co-solvent: If your experiment allows, a small percentage of DMSO (typically ≤ 0.5%) in the final assay medium can help maintain solubility.

  • Use a solubility enhancer: Depending on the experimental context, excipients such as Pluronic F-68 or β-cyclodextrin could be tested to improve aqueous solubility.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors related to compound stability and handling:

  • Degradation of stock solution: Repeated freeze-thaw cycles or improper storage may have led to the degradation of your stock solution. Prepare a fresh stock solution from solid compound.

  • Instability in assay medium: The compound may not be stable in your specific assay buffer over the time course of your experiment. A time-course stability study in the assay medium is recommended.

  • Adsorption to plastics: Small molecules can adsorb to the surface of plastic labware. Using low-adhesion microplates and tubes may mitigate this issue.

Troubleshooting Guides

Issue: Inconsistent Potency (IC50/EC50) in Cell-Based Assays

If you are observing significant variability in the measured potency of this compound, consider the following potential causes and solutions:

  • Solution Preparation: Ensure that the serial dilutions from the DMSO stock into your aqueous cell culture medium are prepared fresh for each experiment and are thoroughly mixed.

  • Time-Dependent Instability: The compound might be degrading in the cell culture medium over the incubation period. Perform a time-course experiment where the compound is incubated in the medium for varying durations before being added to the cells to assess its stability.

  • Cell Density Effects: The effective concentration of the compound can be influenced by cell density. Standardize your cell seeding density across all experiments.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (at 25°C)
DMSO≥ 10 mM
Ethanol~1 mM
PBS (pH 7.4)< 10 µM
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
Storage ConditionPurity after 1 MonthPurity after 6 Months
-80°C>99%>98%
-20°C>99%~95%
4°C~95%~80%
Room Temperature~85%< 70%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into single-use volumes in low-adhesion tubes.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
  • System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Sample Preparation: Dilute the this compound stock solution to a final concentration of 10 µM in the desired test buffer (e.g., PBS, cell culture medium).

  • Time Zero (T0) Sample: Immediately after dilution, inject a sample onto the HPLC system to obtain the initial purity profile.

  • Incubation: Incubate the remaining sample under the desired test conditions (e.g., 37°C).

  • Time-Point Samples: At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated sample onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T0 sample to determine the percentage of compound remaining.

Visualizations

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStock Check Stock Solution (Age, Freeze-Thaw Cycles) Start->CheckStock PrepFreshStock Prepare Fresh Stock Solution CheckStock->PrepFreshStock Stock is old or compromised CheckSolubility Assess Solubility in Assay Buffer CheckStock->CheckSolubility Stock is fresh ReRunExp Re-run Experiment PrepFreshStock->ReRunExp ProblemSolved Problem Resolved ReRunExp->ProblemSolved Consistent results achieved ModifyBuffer Modify Assay Buffer (e.g., add co-solvent) CheckSolubility->ModifyBuffer Precipitation observed CheckStability Evaluate Compound Stability in Assay Medium CheckSolubility->CheckStability No precipitation ModifyBuffer->ReRunExp TimeCourse Perform Time-Course Stability Assay CheckStability->TimeCourse Degradation suspected TimeCourse->ReRunExp

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityAssayWorkflow Start Start: Assess Stability PrepSample Prepare Sample (this compound in Test Buffer) Start->PrepSample T0_Analysis T=0 Analysis (HPLC) PrepSample->T0_Analysis Incubate Incubate Sample (e.g., 37°C) PrepSample->Incubate Analyze Analyze Data (% Remaining vs. T=0) T0_Analysis->Analyze Timepoints Collect Aliquots at Time Points (e.g., 1, 2, 4, 8, 24h) Incubate->Timepoints Tx_Analysis Time Point Analysis (HPLC) Timepoints->Tx_Analysis Tx_Analysis->Analyze End End: Determine Half-life Analyze->End

Caption: Experimental workflow for compound stability assessment.

SignalingPathway Ligand External Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound This compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: VU0366369 Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing VU0366369 and other related mGluR4 positive allosteric modulators (PAMs). This resource is designed to provide clear and actionable guidance to troubleshoot common issues that can lead to variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly. Instead, it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to an enhanced downstream signaling cascade. mGluR4 is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[1][2] This coupling inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Q2: My in vitro potent compound shows weak or no efficacy in vivo. What could be the cause?

A2: A common challenge with mGluR4 PAMs is poor central nervous system (CNS) penetration. The blood-brain barrier (BBB) can prevent the compound from reaching its target in sufficient concentrations. Factors contributing to this include low passive permeability, active efflux by transporters at the BBB, rapid metabolism, and high plasma protein binding. It is crucial to assess the pharmacokinetic properties of your compound early in the drug discovery process.

Q3: I am observing significant variability in my assay results between experiments. What are the common sources of this variability?

A3: Variability in assays with mGluR4 PAMs can arise from several factors:

  • Glutamate Concentration: As a PAM, the activity of this compound is dependent on the concentration of the endogenous agonist, glutamate. Minor variations in the glutamate concentration in your assay buffer can lead to significant changes in the observed potentiation.

  • Cell Line Health and Passage Number: The expression levels of mGluR4 and associated signaling proteins can change with cell passage number and overall cell health. Using cells within a consistent and narrow passage range is recommended.[3][4]

  • Compound Stability and Solubility: Poor solubility can lead to inaccurate concentrations, and degradation of the compound can result in a loss of activity. Ensure proper storage and handling of the compound and verify its solubility in your assay buffer.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, which will diminish the response. Pay close attention to incubation times.

  • Assay-Specific Factors: Different assay formats (e.g., calcium flux vs. GTPγS binding) have different sensitivities and can be affected by different confounding factors.

Troubleshooting Guides

Issue 1: Low Signal Window or Poor Z'-factor in a Cell-Based Assay
  • Possible Cause: Suboptimal concentration of glutamate.

    • Solution: Perform a glutamate concentration-response curve to determine the EC20 (concentration that gives 20% of the maximal response). Using the EC20 concentration of glutamate will provide a sufficiently large window to observe potentiation by the PAM.

  • Possible Cause: Low receptor expression in the cell line.

    • Solution: Verify the expression of mGluR4 in your chosen cell line using a validated method like western blotting or qPCR. If expression is low, consider using a cell line with higher expression or an inducible expression system.[3][4]

  • Possible Cause: Inappropriate assay format for the signaling pathway.

    • Solution: Since mGluR4 is Gi/o coupled, a direct measure of cAMP levels or a GTPγS binding assay is a proximal way to measure receptor activation.[5][6][7][8] Calcium flux assays can be used with cell lines co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein like Gqi5, which redirects the Gi/o signal to the Gq pathway, leading to calcium mobilization.[9] Ensure your chosen assay is appropriate for the cell line and receptor.

Issue 2: Inconsistent EC50 Values for this compound
  • Possible Cause: Inaccurate glutamate concentration.

    • Solution: Prepare fresh glutamate stocks for each experiment and verify the concentration. Even small errors in the glutamate concentration can shift the apparent potency of the PAM.

  • Possible Cause: Variability in cell density at the time of the assay.

    • Solution: Implement a strict cell seeding protocol to ensure consistent cell numbers across all wells and plates. Cell density can affect the overall receptor number and signaling capacity.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect your compound dilution plates for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a small amount of a surfactant like Pluronic F-127, but be sure to test for any effects of the solvent/surfactant on the assay.

Issue 3: Unexpected Antagonist Activity or Off-Target Effects
  • Possible Cause: Activity at other mGluR subtypes.

    • Solution: Some mGluR4 PAMs have been reported to show antagonist activity at other mGluR subtypes, such as mGluR1.[10] It is essential to profile your compound against a panel of other mGluR subtypes to determine its selectivity.

  • Possible Cause: Formation of mGluR heterodimers.

    • Solution: mGluRs can form heterodimers (e.g., mGlu2/mGlu4), which may have a pharmacological profile that is distinct from the homodimers.[11] Be aware of this possibility, especially when working in native systems where multiple mGluR subtypes are expressed.

  • Possible Cause: Non-specific activity in the assay.

    • Solution: Include appropriate counter-screens, such as using a parental cell line that does not express mGluR4, to identify compounds that are acting through a non-receptor-mediated mechanism.

Data Presentation

The following tables present representative data for well-characterized mGluR4 PAMs that are often used as tool compounds in research. This data can serve as a benchmark for your own experiments.

Table 1: In Vitro Potency of Selected mGluR4 PAMs

Compoundh-mGluR4 EC50 (nM)r-mGluR4 EC50 (nM)Fold ShiftReference
ML128240-28[12]
ML18229137611.2
ML292119633030.2
PHCCC4100-5.5

h-mGluR4: human mGluR4; r-mGluR4: rat mGluR4. Fold shift refers to the leftward shift of the glutamate concentration-response curve in the presence of the PAM.

Table 2: Selectivity Profile of ML182

ReceptorActivityIC50/EC50 (µM)
mGluR1->30
mGluR2->30
mGluR3->30
mGluR5Weak PAM-
mGluR6Weak PAM-
mGluR7Weak PAM-
mGluR8->30

Data from PubChem AID 488911.[13]

Table 3: Pharmacokinetic Properties of ML292

ParameterValue
Brain:Plasma Ratio (1h)~4
In Vivo EfficacyActive in preclinical models of Parkinson's disease

Data from Probe Reports from the NIH Molecular Libraries Program.[10]

Experimental Protocols

Calcium Flux Assay for mGluR4 PAMs (using a Gqi5 expressing cell line)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.

Materials:

  • CHO or HEK293 cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gqi5).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Glutamate.

  • This compound or other PAM.

Procedure:

  • Cell Plating: Seed the cells in a 384-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with Assay Buffer. Add this compound at various concentrations to the wells.

  • Glutamate Stimulation: Allow the compound to incubate with the cells for 2-5 minutes. Then, add glutamate at its EC20 concentration.

  • Signal Detection: Immediately measure the fluorescence signal using a plate reader (e.g., FLIPR) that can detect kinetic changes in intracellular calcium. The signal is typically monitored for 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The potentiation by the PAM is measured as an increase in the signal observed with glutamate alone. Calculate EC50 values by fitting the data to a four-parameter logistic equation.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation.[5][6][14]

Materials:

  • Cell membranes prepared from cells expressing mGluR4.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • GDP.

  • [35S]GTPγS.

  • Glutamate.

  • This compound or other PAM.

  • GTPγS (unlabeled, for non-specific binding).

  • Glass fiber filter mats.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order: Assay Buffer, GDP (final concentration 10-30 µM), varying concentrations of this compound, and glutamate (at its EC50 or EC80 concentration).

  • Membrane Addition: Add the cell membranes (5-20 µg of protein per well).

  • Reaction Initiation: Start the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding. The potentiation by the PAM is observed as an increase in [35S]GTPγS binding compared to stimulation with glutamate alone.

Visualizations

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Glutamate->mGluR4 Binds PAM This compound (PAM) PAM->mGluR4 Binds & Potentiates G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Regulates troubleshooting_workflow start Assay Variability Observed check_reagents Verify Reagent Concentration & Stability (Glutamate, PAM) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Assess Cell Health & Passage Number cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol (Incubation times, density) protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_cells Yes optimize_glutamate Re-optimize Glutamate EC20 reagents_ok->optimize_glutamate No cells_ok->check_protocol Yes new_cells Use New Cell Stock (Lower Passage) cells_ok->new_cells No standardize_protocol Standardize Protocol Strictly protocol_ok->standardize_protocol No end Assay Optimized protocol_ok->end Yes optimize_glutamate->check_reagents new_cells->check_cells standardize_protocol->check_protocol

References

Technical Support Center: Addressing Drug-Induced Cytotoxicity in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to drug-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My compound is showing high cytotoxicity across all tested cancer cell lines. How can I determine if this is a genuine on-target effect or a result of off-target toxicity?

A1: Distinguishing between on-target and off-target cytotoxicity is a critical step in drug development. High cytotoxicity across multiple, unrelated cell lines may suggest a general cytotoxic mechanism rather than a specific, targeted effect. Here are some strategies to investigate this:

  • Target Expression Analysis: Correlate the level of cytotoxicity with the expression level of your intended target protein or gene in each cell line. A lack of correlation may indicate off-target effects.

  • Rescue Experiments: If possible, overexpress the target protein in a sensitive cell line. If the cytotoxicity is on-target, increased target levels may confer resistance.

  • Use of Isogenic Cell Lines: Compare the cytotoxic effects on a parental cell line versus a cell line where the target has been knocked out or knocked down (e.g., using CRISPR/Cas9). A significant reduction in cytotoxicity in the knockout/knockdown line would support an on-target mechanism.

  • Structural Analogs: Synthesize and test analogs of your compound with modifications designed to reduce binding to the intended target. If these analogs retain high cytotoxicity, it is likely due to off-target effects.

  • In Silico Profiling: Computational tools can predict potential off-target binding sites for your compound based on its structure.[1] This can provide a list of candidate off-target proteins to investigate further.

Q2: I am observing a discrepancy between my cytotoxicity assay results (e.g., MTT assay) and cell viability counts (e.g., Trypan Blue). What could be the cause?

A2: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular parameters.[2]

  • MTT Assay: This colorimetric assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases.[3][4] A reduction in MTT signal indicates reduced metabolic activity, which is often correlated with cell death but can also be caused by cytostatic effects (inhibition of proliferation without cell death) or direct inhibition of mitochondrial enzymes.[2]

  • Trypan Blue Exclusion Assay: This method assesses cell membrane integrity.[4][5] Dead cells with compromised membranes take up the dye and appear blue. This assay directly counts dead cells but may not be as sensitive for early-stage apoptosis where the membrane is still intact.

Possible reasons for discrepancies include:

  • Cytostatic vs. Cytotoxic Effects: Your compound might be inhibiting cell proliferation (cytostatic) without immediately killing the cells. This would lead to a lower MTT signal due to fewer metabolically active cells over time, but Trypan Blue would show high viability at early time points.

  • Mitochondrial Interference: The compound could be directly interfering with mitochondrial function, leading to a rapid drop in the MTT signal that precedes the loss of membrane integrity.

  • Timing of Assays: The kinetics of cell death can vary. It's crucial to perform a time-course experiment to capture the optimal window for each assay.

Q3: How can I investigate the mechanism of cell death (e.g., apoptosis, necrosis) induced by my compound?

A3: Determining the mode of cell death is essential for understanding your compound's mechanism of action. Several assays can be employed:

  • Apoptosis Assays:

    • Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[6][7] Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can confirm an apoptotic mechanism.

    • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled for detection by flow cytometry or microscopy.

    • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Necrosis Assays:

    • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a characteristic of necrosis.[3][5]

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.[4] It is commonly used to identify necrotic or late apoptotic cells.

Troubleshooting Guides

Issue: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts before starting the experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells after compound addition. If precipitation is observed, consider using a lower concentration range, a different solvent, or adding a solubilizing agent (ensure the agent itself is not toxic).
Inconsistent Incubation Times Standardize the incubation time for all plates and treatments. Use a timer to ensure consistency.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each reagent and concentration to avoid cross-contamination.

Issue: No dose-dependent cytotoxicity observed.

Possible Cause Troubleshooting Step
Incorrect Concentration Range The tested concentrations may be too high (all cells are dead) or too low (no effect). Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range.
Compound Instability The compound may be unstable in the culture medium. Assess the stability of the compound over the course of the experiment using methods like HPLC.
Cell Line Resistance The chosen cell line may be inherently resistant to the compound's mechanism of action. Test on a panel of different cell lines.
Assay Interference The compound may interfere with the assay itself (e.g., colored compounds in a colorimetric assay). Run appropriate controls, including the compound in cell-free media, to check for interference.

Quantitative Data Summary

The following table provides an example of how to summarize cytotoxicity data for a hypothetical "Compound X" across different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineTissue of OriginIC50 of Compound X (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HCT116Colorectal Carcinoma2.5
U-87 MGGlioblastoma> 50

Experimental Protocols

1. MTT Cytotoxicity Assay Protocol [3][4]

This protocol provides a general guideline for assessing cell viability based on metabolic activity.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. LDH Release Assay Protocol [3][5]

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound

  • Lysis buffer (to create a maximum LDH release control)

  • Commercially available LDH detection kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Create Controls: Include wells for:

    • No-cell control (medium only)

    • Vehicle control (cells with vehicle)

    • Maximum LDH release control (lyse cells with lysis buffer 30 minutes before the assay endpoint)

  • Sample Collection: Carefully collect a portion of the supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH detection kit to mix the supernatant with the reaction mixture.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background absorbance.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Start: Hypothesis of Compound Cytotoxicity select_cells Select Cell Lines start->select_cells determine_conc Determine Concentration Range select_cells->determine_conc choose_assay Choose Cytotoxicity Assay(s) (e.g., MTT, LDH, Apoptosis) determine_conc->choose_assay seed_cells Seed Cells in Multi-well Plates choose_assay->seed_cells add_compound Add Compound at Various Concentrations seed_cells->add_compound incubate Incubate for a Defined Period add_compound->incubate perform_assay Perform Selected Assay(s) incubate->perform_assay read_results Read Results (e.g., Absorbance) perform_assay->read_results calc_viability Calculate % Viability / Cytotoxicity read_results->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50 interpret Interpret Results: On-target vs. Off-target? Mechanism of Death? determine_ic50->interpret

Caption: A general workflow for assessing drug-induced cytotoxicity.

Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_death Cellular Dismantling drug Cytotoxic Drug bax Bax/Bak Activation drug->bax bcl2 Bcl-2/Bcl-xL Inhibition drug->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

best practices for long-term storage of VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0366369, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). This guide provides best practices for long-term storage, handling, and experimental use of this compound to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

A1: For maximal long-term stability, solid this compound should be stored desiccated at -20°C upon receipt. Keep the container tightly sealed to protect it from moisture and light. Under these conditions, the compound is expected to be stable for an extended period.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is a highly effective solvent for a wide array of organic compounds and is miscible with water and most organic liquids.

Q3: What is the solubility of this compound in common solvents?

A3: While exact solubility values can vary slightly between batches, the approximate solubility for this compound is provided in the table below. It is always recommended to perform a small-scale solubility test with your specific batch.

SolventApproximate Solubility
DMSO≥ 20 mg/mL

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. Always use sterile techniques and high-purity solvents.

Q5: How should I store stock solutions of this compound for long-term use?

A5: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. For even longer-term storage, -80°C is recommended. When stored properly, DMSO stock solutions can be stable for several months.

Troubleshooting Guide

Issue 1: I am seeing precipitation in my stock solution after thawing.

  • Possible Cause 1: Solvent Evaporation. Over time, especially with frequent opening of the vial, the solvent can evaporate, leading to an increase in the compound's concentration beyond its solubility limit.

    • Solution: Always keep vials tightly sealed. It is best to warm vials to room temperature before opening to minimize water condensation from the atmosphere into the solvent.

  • Possible Cause 2: Improper Storage. Storing stock solutions at temperatures above -20°C can affect their stability and solubility.

    • Solution: Ensure that your stock solutions are consistently stored at or below -20°C.

  • Possible Cause 3: Low-Quality Solvent. The presence of water or other impurities in the DMSO can reduce the solubility of this compound.

    • Solution: Use high-purity, anhydrous DMSO for preparing your stock solutions.

Issue 2: My experimental results are inconsistent when using this compound.

  • Possible Cause 1: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound in solution.

    • Solution: Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is thawed.

  • Possible Cause 2: Degradation of Working Solutions. Diluted working solutions in aqueous buffers are generally less stable than concentrated DMSO stocks and should be prepared fresh for each experiment.

    • Solution: Do not store diluted, aqueous solutions of this compound for extended periods. Prepare them immediately before use.

  • Possible Cause 3: Adsorption to Plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

    • Solution: Consider using low-adhesion microplates and pipette tips, or pre-rinsing tips with the working solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., amber vials). Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow

This is a general workflow for a cell-based assay to evaluate the activity of this compound. Specific cell types, seeding densities, and incubation times should be optimized for your particular experimental system.

  • Cell Seeding: Plate your cells of interest (e.g., a cell line endogenously or recombinantly expressing the M1 muscarinic receptor) in a suitable multi-well plate at a predetermined density. Allow the cells to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the compound in your assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as in your compound-treated wells).

  • Compound Treatment: Remove the culture medium from the cells and replace it with the prepared working solutions containing different concentrations of this compound.

  • Incubation: Incubate the cells with the compound for the desired period, as determined by your experimental goals.

  • Assay Readout: Perform your chosen assay to measure the cellular response. This could include, but is not limited to, measuring changes in intracellular calcium levels, inositol phosphate accumulation, or downstream signaling events like ERK phosphorylation.

Visualizations

G cluster_storage Long-Term Storage Workflow Receive Receive Solid This compound StoreSolid Store at -20°C Desiccated Receive->StoreSolid Immediate Action PrepStock Prepare Stock Solution in DMSO StoreSolid->PrepStock As Needed Aliquot Aliquot into Single-Use Vials PrepStock->Aliquot StoreStock Store Aliquots at -20°C or -80°C Aliquot->StoreStock M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., ERK activation) Ca->CellularResponse PKC->CellularResponse ACh Acetylcholine (ACh) (Agonist) ACh->M1R Binds to Orthosteric Site VU This compound (PAM) VU->M1R Binds to Allosteric Site G start Inconsistent Experimental Results Observed q1 Were stock solutions subjected to repeated freeze-thaw cycles? start->q1 a1_yes Prepare fresh single-use aliquots from a new vial. q1->a1_yes Yes q2 Were aqueous working solutions prepared fresh for each experiment? q1->q2 No a1_yes->q2 a2_no Always prepare working solutions immediately before use. q2->a2_no No q3 Was high-purity, anhydrous DMSO used for stock preparation? q2->q3 Yes a2_no->q3 a3_no Use fresh, high-quality anhydrous DMSO to prepare a new stock solution. q3->a3_no No end If issues persist, contact technical support. q3->end Yes a3_no->end

Validation & Comparative

Validating Target Engagement of VU0366369: A Comparative Guide for mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the target engagement of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document outlines key in vitro and in vivo experimental approaches and presents a comparative analysis with other known mGluR4 PAMs.

Disclaimer: Specific experimental data for this compound is not publicly available at the time of this publication. Therefore, this guide utilizes data from well-characterized mGluR4 PAMs such as PHCCC, VU0155041, ML182, and ML292 as representative examples to illustrate the validation process.

Introduction to mGluR4 and Positive Allosteric Modulation

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a member of the group III mGluRs, it is primarily coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] Activation of mGluR4 has shown therapeutic potential in various neurological and psychiatric disorders, most notably Parkinson's disease, by modulating neurotransmission in the basal ganglia.[1][3]

Positive allosteric modulators (PAMs) represent a promising therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate.[4] This mechanism offers the potential for greater specificity and a reduced risk of receptor desensitization and overdose-related side effects.[2]

In Vitro Target Engagement and Performance Comparison

A variety of in vitro assays are crucial for confirming the direct interaction of a compound with mGluR4 and quantifying its potency and selectivity.

Comparative Performance of mGluR4 PAMs

The following table summarizes the in vitro potency of several known mGluR4 PAMs. These values are typically determined using cell-based assays measuring the potentiation of a glutamate response.

CompoundTargetAssay TypeSpeciesEC50Fold ShiftReference
PHCCC mGluR4Calcium MobilizationHuman4.1 µM-[4]
VU0155041 mGluR4Calcium/Thallium FluxRat~0.5 µM8-fold[3]
ML182 mGluR4Calcium MobilizationHuman291 nM11.2-fold[1]
ML292 mGluR4Calcium MobilizationHuman1.2 µM30.2-fold[5]
ML292 mGluR4Calcium MobilizationRat330 nM-[5]
Experimental Protocols

1. Calcium Mobilization Assay

This is a common high-throughput screening method used to assess the activity of mGluR4 PAMs.[6]

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein, such as Gqi5. The Gqi5 protein couples the Gi/o-mediated signal to the Gq pathway, enabling a measurable intracellular calcium flux upon receptor activation.[6]

  • Procedure:

    • Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (e.g., this compound) is added at various concentrations.

    • After a short incubation, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

    • The resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The potentiation of the glutamate response by the PAM is quantified by determining the EC50 value, which is the concentration of the PAM that produces 50% of its maximal effect. The "fold shift" refers to the leftward shift in the glutamate concentration-response curve in the presence of the PAM.[1]

2. cAMP Inhibition Assay

This assay directly measures the canonical Gi/o signaling pathway of mGluR4.[2]

  • Cell Line: A cell line endogenously or recombinantly expressing mGluR4.

  • Procedure:

    • Cells are pre-treated with the test PAM.

    • Adenylyl cyclase is stimulated using forskolin.

    • Glutamate is added to activate mGluR4, which then inhibits adenylyl cyclase.

    • The intracellular cAMP levels are measured using various methods, such as ELISA-based assays or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of the PAM to enhance the glutamate-induced inhibition of cAMP production is measured.

3. Radioligand Binding Assays

Cooperative binding assays can be used to demonstrate that the PAM enhances the binding of an orthosteric radioligand to mGluR4.

  • Preparation: Cell membranes expressing mGluR4.

  • Procedure:

    • Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [3H]-L-AP4).

    • Increasing concentrations of the PAM are added.

    • The amount of bound radioligand is measured after separating the bound from the free radioligand.

  • Data Analysis: A positive cooperative effect is observed as an increase in the specific binding of the radioligand in the presence of the PAM.

In Vivo Target Engagement and Efficacy

In vivo studies are essential to demonstrate that the compound reaches its target in the brain and elicits the desired physiological effect. Animal models of Parkinson's disease are commonly used to evaluate the efficacy of mGluR4 PAMs.[5]

Comparative In Vivo Performance of mGluR4 PAMs
CompoundAnimal ModelAdministrationEfficacyReference
VU0155041 Haloperidol-induced catalepsy in ratsIntracerebroventricularDose-dependent decrease in catalepsy[3]
ML182 Haloperidol-induced catalepsy in ratsOralActive[1]
ML292 Haloperidol-induced catalepsy in ratsSubcutaneousReversal of catalepsy[5]
ML292 6-OHDA lesioned rats (forelimb asymmetry)SubcutaneousReversal of asymmetry (alone or with L-DOPA)[5]
Experimental Protocols

1. Haloperidol-Induced Catalepsy in Rodents

This model assesses the potential of a compound to reverse motor deficits analogous to some symptoms of Parkinson's disease.[3]

  • Animal Model: Rats or mice.

  • Procedure:

    • Animals are treated with haloperidol, a dopamine D2 receptor antagonist, to induce catalepsy (a state of immobility).

    • The test compound is administered systemically (e.g., orally, intraperitoneally, or subcutaneously) or directly into the brain (intracerebroventricularly).

    • Catalepsy is measured at different time points by assessing the time it takes for the animal to remove its paws from an elevated bar (bar test).

  • Data Analysis: A reduction in the latency to move is indicative of an anti-parkinsonian effect.

2. 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This is a widely used model that mimics the dopamine depletion seen in Parkinson's disease.[5]

  • Animal Model: Rats with a unilateral lesion of the nigrostriatal dopamine pathway induced by 6-OHDA.

  • Procedure:

    • The lesion leads to motor asymmetry, which can be quantified by observing the rotational behavior induced by a dopamine agonist (e.g., apomorphine) or by the spontaneous forelimb use in the cylinder test.

    • The test compound is administered, and its effect on the motor asymmetry is evaluated.

  • Data Analysis: A reduction in the net rotations or an increase in the use of the impaired forelimb suggests a therapeutic effect.

Visualizing Pathways and Workflows

mGluR4 Signaling Pathway

mGluR4_Signaling cluster_membrane Cell Membrane mGluR4 mGluR4 Gq Gq mGluR4->Gq Gio Gi/o mGluR4->Gio Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Gq->PLC Activates Gio->AC Inhibits Glutamate Glutamate Glutamate->mGluR4 Orthosteric Agonist This compound This compound (PAM) This compound->mGluR4 Allosteric Modulator ATP ATP ATP->AC Ca_release Ca²⁺ Release IP3_DAG->Ca_release

Caption: Canonical and non-canonical signaling pathways of the mGluR4 receptor.

In Vitro Target Engagement Workflow

in_vitro_workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Calcium Mobilization Assay (mGluR4 + Gqi5 cells) start->primary_screen potency_det Determine EC50 and Fold Shift primary_screen->potency_det secondary_assay Secondary Assay: cAMP Inhibition potency_det->secondary_assay confirm_pathway Confirm Gi/o Pathway Modulation secondary_assay->confirm_pathway selectivity_panel Selectivity Profiling: Other mGluRs and Off-target Panel confirm_pathway->selectivity_panel selectivity_assess Assess Selectivity Profile selectivity_panel->selectivity_assess binding_assay Mechanism of Action: Radioligand Binding Assay selectivity_assess->binding_assay confirm_binding Confirm Allosteric Mechanism binding_assay->confirm_binding end Candidate for In Vivo Studies confirm_binding->end

Caption: A typical workflow for the in vitro validation of an mGluR4 PAM.

In Vivo Efficacy Testing Workflow

in_vivo_workflow start In Vitro Validated Candidate pk_studies Pharmacokinetic Studies: (Brain Penetration, Metabolic Stability) start->pk_studies dose_selection Dose Range Selection pk_studies->dose_selection pd_model1 Parkinson's Model 1: Haloperidol-Induced Catalepsy dose_selection->pd_model1 pd_model2 Parkinson's Model 2: 6-OHDA Lesion (Forelimb Asymmetry) dose_selection->pd_model2 efficacy1 Measure Reversal of Motor Deficits pd_model1->efficacy1 tox_studies Toxicology and Safety Studies efficacy1->tox_studies efficacy2 Measure Improvement in Motor Function pd_model2->efficacy2 efficacy2->tox_studies end Preclinical Candidate tox_studies->end

Caption: Workflow for evaluating the in vivo target engagement and efficacy.

References

comparing VU0366369 to [similar compound name]

Author: BenchChem Technical Support Team. Date: December 2025

As a research-focused AI, I was unable to find any publicly available information on a compound designated "VU0366369" in the chemical and biological databases I have access to. This suggests that "this compound" may be an internal, non-public code, a developmental name that has since been changed, or a possible typographical error.

To proceed with your request for a comparative guide, please provide an alternative, publicly recognized identifier for this compound. This could include:

  • A different compound name or code: (e.g., another VU, GSK, or company-specific code)

  • The IUPAC name: The systematic chemical name.

  • A commercial or brand name: If applicable.

  • A CAS (Chemical Abstracts Service) number.

  • A PubChem CID or ChEMBL ID.

Once a publicly documented compound can be identified, I will be able to:

  • Identify suitable similar compounds for comparison based on structural similarity, biological target, or mechanism of action.

  • Gather the necessary experimental data and protocols.

  • Generate the requested data tables, experimental methodologies, and Graphviz diagrams to create a comprehensive comparison guide.

I am ready to assist you further as soon as more specific information about the compound of interest is available.

Cross-Validation of VU0366369's Pro-Excitatory Effects: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental methodologies for cross-validating the effects of the K-Cl cotransporter 2 (KCC2) potentiator, VU0366369, is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative overview of alternative validation techniques, supported by experimental data, to offer a multi-faceted understanding of KCC2 modulation.

This compound is a positive allosteric modulator of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations and enabling fast hyperpolarizing GABAergic inhibition.[1][2][3] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a significant therapeutic target.[3][4][5] This guide explores the primary methods used to validate the activity of KCC2 modulators like this compound, focusing on electrophysiological, biochemical, and in vivo approaches.

Comparative Analysis of Validation Methodologies

The following tables summarize the key quantitative data and experimental protocols for the primary methods used to assess KCC2 activity.

Table 1: Electrophysiological Assays

Method Principle Key Parameters Measured Typical Effect of KCC2 Potentiation (e.g., with this compound) Limitations
Gramicidin-Perforated Patch-Clamp Measures the reversal potential of GABAA receptor-mediated currents (EGABA) without disturbing the intracellular Cl- concentration.EGABA, GABAergic current amplitudeHyperpolarizing shift in EGABATechnically demanding; potential for membrane instability.
Field Potential Recordings Records extracellular voltage changes in brain slices to assess network excitability.Frequency and amplitude of epileptiform dischargesReduction in seizure-like activityIndirect measure of single-cell KCC2 activity; reflects network-level effects.[6][7]
Current-Clamp Recordings Measures changes in membrane potential and neuronal firing in response to current injection.Resting membrane potential, action potential threshold, firing frequencyLittle to no change in resting membrane potential, but enhanced inhibitory postsynaptic potentials (IPSPs).Does not directly measure Cl- extrusion.

Table 2: Biochemical and Cell-Based Assays

Method Principle Key Parameters Measured Typical Effect of KCC2 Potentiation (e.g., with this compound) Limitations
Thallium (Tl+) Flux Assay Uses Tl+ as a surrogate for K+ to measure KCC2-mediated ion influx. A Tl+-sensitive fluorescent dye reports on ion movement.[8][9]Rate of fluorescence increaseIncreased rate of Tl+ influxIndirect measure of KCC2 activity; potential for off-target effects on other K+ channels/transporters.[8]
Chloride (Cl-) Flux Assay Employs a genetically encoded Cl- sensor (e.g., SuperClomeleon) to monitor intracellular Cl- concentration changes.[3][10]Rate of change in fluorescence ratio (YFP/CFP)Increased rate of Cl- extrusionRequires genetically modified cells; sensor calibration can be complex.[3]
86Rb+ Influx Assay Measures the uptake of the radioactive K+ analog, 86Rb+, to quantify KCC2-mediated K+ transport.Rate of 86Rb+ accumulationIncreased rate of 86Rb+ influxUse of radioactivity requires specialized handling and disposal.
Immunocytochemistry/Western Blot Detects changes in KCC2 protein expression and localization at the cell surface.KCC2 protein levels and surface expressionMay show increased surface expression of KCC2.[4]Does not directly measure transporter activity.

Table 3: In Vivo Studies

Method Principle Key Parameters Measured Typical Effect of KCC2 Potentiation (e.g., with this compound) Limitations
Animal Models of Epilepsy Administration of a KCC2 potentiator to animals with induced or genetic epilepsy.Seizure frequency, duration, and severityAnticonvulsant effects; reduction in seizure activity.[6]Complex physiological responses; potential for off-target effects influencing behavior.
Animal Models of Neuropathic Pain Assessment of pain-related behaviors in animals with nerve injury following treatment with a KCC2 potentiator.Paw withdrawal threshold, thermal latencyAnalgesic effects; increased pain threshold.Behavioral endpoints can be subjective and influenced by other factors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Gramicidin-Perforated Patch-Clamp Electrophysiology:

  • Prepare acute brain slices from rodents.

  • Use a patch pipette filled with a solution containing gramicidin, which forms small pores in the cell membrane permeable to monovalent cations but not Cl-.

  • Establish a giga-ohm seal and allow for membrane perforation.

  • Apply GABA puffs or stimulate inhibitory interneurons to evoke GABAA receptor-mediated currents.

  • Vary the holding potential to determine the reversal potential (EGABA).

  • Bath apply this compound or another KCC2 modulator and repeat the EGABA measurement. A hyperpolarizing shift indicates potentiation of KCC2-mediated Cl- extrusion.

Thallium (Tl+) Flux Assay:

  • Plate HEK293 cells stably expressing KCC2 in a 96-well plate.

  • Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR).

  • Pre-incubate cells with this compound or control vehicle.

  • Add a stimulus solution containing Tl+ and K+.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of Tl+ influx, which is proportional to KCC2 activity.[8][9]

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space K_ext K+ KCC2 KCC2 K_ext->KCC2 Enters Cl_ext Cl- Cl_ext->KCC2 Enters K_int K+ KCC2->K_int Transport Cl_int Cl- KCC2->Cl_int Transport GABA_A GABA-A Receptor Cl_int->GABA_A Efflux GABA_A->KCC2 Hyperpolarization This compound This compound This compound->KCC2 Potentiates

Caption: Signaling pathway of KCC2 potentiation by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochem Biochemical Assays (Tl+ Flux, Cl- Flux) data Data Analysis & Comparison biochem->data electro Electrophysiology (Patch-Clamp) electro->data animal Animal Models (Epilepsy, Pain) animal->data compound This compound compound->biochem compound->electro compound->animal conclusion Conclusion on KCC2 Potentiation data->conclusion

Caption: Experimental workflow for cross-validating this compound's effects.

By employing a combination of these orthogonal assays, researchers can build a robust and comprehensive understanding of the pharmacological effects of KCC2 modulators like this compound, thereby strengthening the foundation for their therapeutic development.

References

Navigating the Specificity of mGlu5 PAMs: A Comparative Guide to VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comparative analysis of the specificity of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), in the context of preclinical drug development. While a comprehensive public database on the off-target profile of this compound is not available, this guide synthesizes known selectivity data, outlines standard industry practices for specificity testing, and provides detailed experimental protocols to empower researchers in their evaluation of this and similar compounds.

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission and synaptic plasticity. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a key target for drug discovery. Positive allosteric modulators, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This mechanism is thought to provide a more nuanced and potentially safer pharmacological profile. However, ensuring the specificity of such compounds is a critical step in preclinical development to minimize the risk of off-target effects.

Comparative Selectivity Profile

While a comprehensive screening of this compound against a broad panel of off-targets (e.g., Eurofins SafetyScreen or CEREP panel) has not been publicly disclosed, studies on this compound and related compounds have established its high selectivity for mGlu5 over other mGlu receptor subtypes.

Below is a summary of the known selectivity of this compound and a closely related mGlu5 PAM, VU0409551/JNJ-46778212.

TargetThis compound ActivityVU0409551/JNJ-46778212 ActivityReference
mGlu5 EC50 = 190 nM (human) EC50 = 260 nM (human) [1]
mGlu1Inactive at 10 µMInactive at 10 µM[1]
mGlu2Inactive at 10 µMInactive at 10 µM[1]
mGlu3Inactive at 10 µMInactive at 10 µM[1]
mGlu4Inactive at 10 µMInactive at 10 µM[1]
mGlu6Inactive at 10 µMInactive at 10 µM[1]
mGlu7Inactive at 10 µMInactive at 10 µM[1]
mGlu8Inactive at 10 µMInactive at 10 µM[1]

Note: The lack of publicly available data from broad off-target screening panels for this compound necessitates a cautious interpretation of its complete specificity profile. Standard industry practice involves screening against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. A typical panel, such as the Eurofins SafetyScreen44, is outlined below to provide a framework for the types of targets that would be assessed.

Standard Off-Target Safety Screening Panel (Example: Eurofins SafetyScreen44)
Target ClassRepresentative Targets
GPCRs Adenosine (A1, A2A, A3), Adrenergic (α1, α2, β1, β2), Cannabinoid (CB1, CB2), Dopamine (D1, D2, D3, D4, D5), Histamine (H1, H2, H3), Muscarinic (M1, M2, M3, M4, M5), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT5a, 5-HT6, 5-HT7)
Ion Channels Ca2+ (L-type), K+ (hERG), Na+ (Site 2)
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
Enzymes Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2)
Nuclear Receptors Estrogen, Glucocorticoid

Experimental Methodologies

The specificity and activity of mGlu5 PAMs are primarily determined through in vitro assays, including calcium mobilization and radioligand binding studies.

Calcium Mobilization Assay

This functional assay measures the potentiation of the glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: After dye loading, the cells are washed with assay buffer. Test compounds (e.g., this compound) are then added at various concentrations and incubated for a specified period.

  • Agonist Stimulation and Signal Detection: A sub-maximal concentration (EC20) of glutamate is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation). Data is collected in real-time.

  • Data Analysis: The potentiation effect of the PAM is quantified by determining the EC50 value from the concentration-response curve, representing the concentration of the PAM that produces 50% of its maximal potentiation of the glutamate response.

Radioligand Binding Assay

This assay is used to determine if a test compound binds to the same allosteric site as a known radiolabeled ligand, such as [3H]MPEP, a well-characterized mGlu5 negative allosteric modulator (NAM).

Protocol:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the mGlu5 receptor. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[2][3]

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]MPEP) and varying concentrations of the test compound (e.g., this compound). The reaction is typically incubated for 1 hour at room temperature.[2][3]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[2][3]

  • Detection and Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated. A high Ki value suggests that the test compound does not bind to the same site as the radioligand.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in specificity testing, the following diagrams are provided.

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor PLC Phospholipase C (PLC) mGlu5->PLC Gq/11 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca_ER Ca2+ Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_cyto->Cellular_Response PKC->Cellular_Response Glutamate Glutamate Glutamate->mGlu5 Binds PAM This compound (mGlu5 PAM) PAM->mGlu5 Potentiates

Caption: mGlu5 receptor signaling cascade leading to intracellular calcium mobilization.

Specificity_Testing_Workflow cluster_primary Primary Screening & Potency cluster_selectivity Selectivity Profiling cluster_safety Broad Off-Target & Safety Screening cluster_interpretation Data Interpretation & Risk Assessment Primary_Assay Calcium Mobilization Assay (HEK293-h_mGlu5_) EC50_Det Determine EC50 for mGlu5 Potentiation Primary_Assay->EC50_Det mGlu_Panel mGlu Receptor Panel (mGlu1-4, 6-8) EC50_Det->mGlu_Panel Radioligand_Binding Radioligand Binding Assay (e.g., vs [3H]MPEP) EC50_Det->Radioligand_Binding Safety_Panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) EC50_Det->Safety_Panel Specificity_Profile Generate Specificity Profile mGlu_Panel->Specificity_Profile Radioligand_Binding->Specificity_Profile Off_Target_Hits Identify Off-Target Hits (>50% inhibition at 10 µM) Safety_Panel->Off_Target_Hits Off_Target_Hits->Specificity_Profile Risk_Assessment Assess Potential for Adverse Drug Reactions Specificity_Profile->Risk_Assessment

Caption: Experimental workflow for assessing the specificity of an mGlu5 PAM.

Conclusion

This compound demonstrates high selectivity for the mGlu5 receptor over other mGlu subtypes. However, a comprehensive understanding of its interaction with a wider array of molecular targets requires further publicly available data from broad off-target screening panels. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own specificity assessments and to interpret the selectivity profiles of this compound and other mGlu5 PAMs. A thorough evaluation of a compound's specificity is a cornerstone of safe and effective drug development, ensuring that therapeutic benefits are not undermined by unintended off-target activities. As research progresses, a more complete picture of the specificity of this compound will undoubtedly emerge, further clarifying its potential as a therapeutic agent.

References

Comparative Efficacy of mGluR5 Positive Allosteric Modulators in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo and in vitro pharmacological profiles of prominent mGluR5 PAMs, offering insights into their therapeutic potential for neurological and psychiatric disorders.

This guide provides a comparative analysis of the efficacy of several notable metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs). Due to the absence of publicly available data for VU0366369, this comparison focuses on other well-characterized mGluR5 PAMs with published preclinical data: VU0409551, VU0360172, CDPPB, and ADX47273. The data presented here are intended for researchers, scientists, and drug development professionals.

Introduction to mGluR5 Positive Allosteric Modulators

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various central nervous system (CNS) disorders, including schizophrenia, anxiety, and Fragile X syndrome. Positive allosteric modulators of mGluR5 represent a promising therapeutic strategy as they do not directly activate the receptor but rather enhance its response to the endogenous agonist, glutamate. This mechanism is thought to offer a more nuanced modulation of receptor activity, potentially reducing the risk of side effects associated with direct agonists.

In Vivo Efficacy Comparison

The following tables summarize the comparative in vivo efficacy of selected mGluR5 PAMs in preclinical models relevant to schizophrenia and cognitive dysfunction.

Table 1: Efficacy in a Preclinical Model of Cognitive Deficits in Schizophrenia (Sub-chronic Phencyclidine Rat Model)
CompoundDose (mg/kg)Efficacy in Novel Object Recognition (NOR) TaskEffect on Downstream SignalingReference
VU0409551 10 and 20Significant alleviation of cognitive deficitsSignificant decrease in p-AKT expression[1][2]
VU0360172 10 and 20Significant alleviation of cognitive deficitsSignificant decrease in p-MAPK levels[1][2]
Table 2: Efficacy in Preclinical Models of Antipsychotic-like Activity
CompoundModelEffective Dose (mg/kg)EfficacyReference
CDPPB Amphetamine-induced hyperlocomotion10 - 30 (s.c.)Reversal of hyperlocomotion[3][4]
Amphetamine-induced prepulse inhibition deficits10 - 30 (s.c.)Reversal of deficits[4]
ADX47273 Amphetamine-induced hyperlocomotion100 (i.p.)Blocked hyperlocomotion[5]
Conditioned avoidance responding30 and 100 (i.p.)Attenuated responding[5][6]
Apomorphine-induced climbing100 (i.p.)Decreased climbing[7]

In Vitro Pharmacological Comparison

The in vitro profiles of these PAMs reveal differences in their potency and mechanism of action at the molecular level.

Table 3: In Vitro Potency and Activity
CompoundAssayEC50Intrinsic ActivityReference
CDPPB Calcium Mobilization (human mGluR5)~27 nMAgonist-like activity at higher concentrations[4]
ADX47273 Calcium Mobilization (rat mGluR5)170 nM[7]
VU0409551 Calcium Mobilization-Pure PAM activity[8]
VU0360172 Calcium Mobilization-[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds mGluR5_PAM mGluR5 PAM mGluR5_PAM->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NMDAR NMDA Receptor ER Endoplasmic Reticulum IP3->ER Triggers PKC PKC DAG->PKC Activates PKC->NMDAR Modulates ERK ERK1/2 PKC->ERK AKT AKT PKC->AKT MAPK MAPK PKC->MAPK Ca2+ Ca²⁺ Ca2+->PKC Activates Ca2+->ERK ER->Ca2+ Release Gene_Expression Gene Expression & Synaptic Plasticity ERK->Gene_Expression AKT->Gene_Expression MAPK->Gene_Expression

Caption: mGluR5 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis Calcium_Assay Calcium Mobilization Assay (HEK293 cells expressing mGluR5) Efficacy_Comparison Comparative Efficacy Analysis Calcium_Assay->Efficacy_Comparison Electrophysiology Electrophysiology (Hippocampal Slices) Electrophysiology->Efficacy_Comparison scPCP_Model Sub-chronic PCP Model (Rats) Behavioral_Testing Behavioral Testing (e.g., NOR, Hyperlocomotion) scPCP_Model->Behavioral_Testing Behavioral_Testing->Efficacy_Comparison Signaling_Analysis Downstream Signaling Analysis (Western Blot for p-AKT, p-MAPK) Behavioral_Testing->Signaling_Analysis

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Sub-chronic Phencyclidine (scPCP) Rat Model of Cognitive Impairment

This model is used to mimic the cognitive deficits observed in schizophrenia.

  • Animals: Adult female Hooded-Lister rats are typically used.

  • Drug Administration: Rats receive an injection of PCP (e.g., 2 mg/kg) or vehicle twice daily for seven days, followed by a seven-day washout period.

  • Behavioral Testing: Following the washout period, cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test. The mGluR5 PAM or vehicle is administered acutely before the behavioral test.[1][2]

Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory.

  • Acclimation: Rats are habituated to the testing arena.

  • Acquisition Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a set period (e.g., 3 minutes).

  • Retention Phase: After a delay (e.g., 1 minute), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A discrimination index (DI) is calculated to quantify recognition memory.[1]

Calcium Mobilization Assay

This in vitro assay measures the potency of mGluR5 PAMs.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR5 are used.

  • Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The mGluR5 PAM is added, followed by a sub-maximal (EC20) concentration of glutamate. The change in intracellular calcium concentration is measured using a fluorescence plate reader. The potentiation of the glutamate response by the PAM is quantified to determine its EC50.[4][9]

Electrophysiology in Hippocampal Slices

This technique is used to assess the effect of mGluR5 PAMs on synaptic plasticity and NMDA receptor function.

  • Preparation: Acute hippocampal slices are prepared from adult rats.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

  • Modulation of NMDA Receptor Currents: The effect of the mGluR5 PAM on NMDA receptor-mediated currents is measured by applying NMDA in the presence and absence of the compound.[8]

  • Long-Term Potentiation (LTP): The ability of the PAM to modulate LTP, a cellular correlate of learning and memory, is assessed by applying a high-frequency stimulation protocol.

Conclusion

The comparative analysis of VU0409551, VU0360172, CDPPB, and ADX47273 reveals distinct pharmacological profiles for these mGluR5 PAMs. While all demonstrate efficacy in preclinical models relevant to CNS disorders, they exhibit differences in potency, in vivo efficacy at specific doses, and their effects on downstream signaling pathways. Notably, the work on VU0409551 and VU0360172 highlights the concept of biased modulation, where compounds can preferentially engage specific downstream signaling cascades, leading to potentially different therapeutic outcomes.[1][2] This guide underscores the importance of comprehensive preclinical characterization to select the most promising mGluR5 PAMs for clinical development.

References

VU0366369: A Superior Tool for mGluR4 Positive Allosteric Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the selection of appropriate chemical tools is paramount for elucidating the physiological roles of therapeutic targets and for the validation of new drug candidates. In the field of metabotropic glutamate receptor 4 (mGluR4) research, a G-protein coupled receptor implicated in a range of neurological disorders including Parkinson's disease, the positive allosteric modulator (PAM) VU0366369 represents a significant advancement over earlier tool compounds, most notably the prototypical mGluR4 PAM, PHCCC.

This guide provides a comprehensive comparison of this compound with previous tool compounds, supported by experimental data, to assist researchers in making informed decisions for their studies.

Overcoming the Limitations of First-Generation mGluR4 PAMs

The first widely used mGluR4 PAM, PHCCC, was instrumental in the initial validation of mGluR4 as a therapeutic target. However, its utility was hampered by several significant drawbacks:

  • Limited Potency: PHCCC exhibits relatively weak potency, requiring high concentrations to achieve its modulatory effects.

  • Poor Selectivity: A major limitation of PHCCC is its off-target activity, particularly its antagonist action at the mGluR1 receptor, which can confound experimental results.[1]

  • Unfavorable Physicochemical Properties: PHCCC suffers from poor solubility and limited brain penetration, necessitating direct administration into the brain (intracerebroventricular injection) for in vivo studies, a procedure that is both invasive and technically demanding.[2][3][4]

These limitations spurred the development of a new generation of mGluR4 PAMs, including this compound and other compounds such as ML128 and ML182, designed to possess improved pharmacological and pharmacokinetic profiles.

Quantitative Comparison of mGluR4 PAMs

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its predecessors, demonstrating the clear advantages of the newer compound.

Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs

CompoundTargetAssayEC50Fold Shift of Glutamate EC50Maximal Response (% of Glutamate Max)Citation(s)
This compound human mGluR4Calcium MobilizationData not readily available in public sourcesData not readily available in public sourcesData not readily available in public sources
PHCCC human mGluR4Calcium Mobilization~5.1 µM~5.5-fold~100%[5][6]
ML128 (CID-44191096) human mGluR4Calcium Mobilization240 nM28-foldNot Reported[7]
ML182 (CID-46869947) human mGluR4Calcium Mobilization291 nM11.2-foldNot Reported[3]
VU0001171 human mGluR4Calcium Mobilization650 nM36-fold141%

Table 2: In Vivo Efficacy of mGluR4 PAMs in a Preclinical Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)

CompoundAnimal ModelAdministration RouteEffective DoseOutcomeCitation(s)
This compound RatData not readily available in public sourcesData not readily available in public sourcesData not readily available in public sources
PHCCC RatIntracerebroventricular (i.c.v.)RequiredReversal of catalepsy[3][4]
ML128 (CID-44191096) RatIntraperitoneal (i.p.)56.6 mg/kgSignificant reversal of catalepsy[7]
ML182 (CID-46869947) RatOral (p.o.)EffectiveActive in reversing catalepsy[3]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling pathway of mGluR4 and the general workflow for the key in vitro and in vivo experiments used to characterize mGluR4 PAMs.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM This compound (PAM) PAM->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ subunit) cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate K_ion K+ K_ion->GIRK Efflux

Caption: mGluR4 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Ca_assay Calcium Mobilization Assay GIRK_assay GIRK Thallium Flux Assay Ca_assay->GIRK_assay Confirmation Selectivity_assay Selectivity Profiling GIRK_assay->Selectivity_assay Off-target activity PK_studies Pharmacokinetic Studies Selectivity_assay->PK_studies Brain Penetration, Metabolic Stability Catalepsy_model Haloperidol-Induced Catalepsy PK_studies->Catalepsy_model In Vivo Efficacy end Lead Candidate Catalepsy_model->end start Compound Synthesis (e.g., this compound) start->Ca_assay Potency & Efficacy

Caption: General Experimental Workflow for mGluR4 PAMs.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by an mGluR4 PAM in a recombinant cell line.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5 or Gα16) are cultured in appropriate media.[8][9][10]

  • Cells are seeded into black-walled, clear-bottom 384-well microplates and incubated overnight to allow for attachment.[8]

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 45-60 minutes at 37°C.[8][9] Probenecid is often included to prevent dye leakage.[8]

  • Extracellular dye is removed by washing the cells with the assay buffer.[8]

3. Compound and Agonist Addition:

  • The test compound (e.g., this compound) is added to the wells, and the plate is incubated for a short period.

  • A sub-maximal (EC₂₀) concentration of glutamate is then added to stimulate the mGluR4 receptor.[6]

4. Signal Detection and Analysis:

  • Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FDSS).[11]

  • The potentiation of the glutamate response by the PAM is quantified to determine its EC₅₀ and maximal efficacy.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay

This assay provides an alternative method to measure the activity of Gi/o-coupled receptors like mGluR4.

1. Cell Culture:

  • HEK293 cells stably co-expressing the mGluR4 receptor and GIRK channel subunits are used.[12]

2. Dye Loading:

  • Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[1]

3. Compound and Agonist Addition:

  • The test compound and glutamate are added to the wells.

4. Thallium Flux and Signal Detection:

  • A thallium-containing buffer is added to the wells. Activation of mGluR4 by glutamate, potentiated by the PAM, leads to the activation of GIRK channels and an influx of thallium into the cells.

  • The increase in intracellular thallium is detected as an increase in fluorescence, which is proportional to the activity of the mGluR4 receptor.[12][13]

Haloperidol-Induced Catalepsy Model in Rats

This in vivo model is used to assess the potential of compounds to treat the motor symptoms of Parkinson's disease.

1. Animal Subjects:

  • Male Sprague-Dawley or Wistar rats are commonly used.[14][15]

2. Induction of Catalepsy:

  • Catalepsy, a state of motor immobility, is induced by the administration of the dopamine D2 receptor antagonist haloperidol (typically 0.5-2 mg/kg, i.p.).[15][16][17]

3. Compound Administration:

  • The test compound (e.g., this compound) is administered either before or after the haloperidol injection, depending on the study design. The route of administration (e.g., i.p., p.o.) is a key parameter.[3]

4. Assessment of Catalepsy:

  • Catalepsy is typically measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded.[14][17]

  • A significant reduction in the latency to move compared to vehicle-treated animals indicates that the test compound has anti-cataleptic (and potentially anti-parkinsonian) effects.[17]

Conclusion

This compound and other second-generation mGluR4 PAMs offer significant advantages over the first-generation tool compound PHCCC. Their improved potency, selectivity, and pharmacokinetic properties, particularly their ability to be administered systemically for in vivo studies, make them far more reliable and versatile tools for investigating the therapeutic potential of mGluR4 modulation. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize these advanced chemical probes in their studies of mGluR4 function and its role in disease.

References

Independent Verification of VU0366369 Activity: A Comparative Guide to M1 Muscarinic Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the positive allosteric modulator (PAM) VU0366369 with other notable alternatives targeting the M1 muscarinic acetylcholine receptor (M1 mAChR). The information presented herein is supported by experimental data to facilitate independent verification and guide further research and development.

Introduction to this compound and M1 Receptor Modulation

This compound, also known as ML137, is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] M1 receptors, predominantly expressed in the central nervous system, are G-protein coupled receptors (GPCRs) that play a crucial role in cognitive functions such as learning and memory.[2][3] Activation of the M1 receptor is a promising therapeutic strategy for neurological disorders like Alzheimer's disease and schizophrenia.[3][4][5] Positive allosteric modulators like this compound offer a nuanced approach to receptor activation by enhancing the effect of the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves. This can lead to a more controlled and potentially safer therapeutic profile.

Comparative Analysis of M1 Positive Allosteric Modulators

To provide a clear and objective comparison, the following table summarizes the in vitro potency and selectivity of this compound and other well-characterized M1 PAMs. The data is primarily based on calcium mobilization assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 receptor.

CompoundCommon NameM1 EC50 (nM)M2 ActivityM3 ActivityM4 ActivityM5 ActivityReference
This compound ML137830InactiveInactiveInactiveInactive[1]
BQCA 840InactiveInactiveInactiveInactive[2]
VU0405652 ML1691380InactiveInactiveInactiveInactive[6]
VU0456940 340InactiveInactiveInactiveInactive[4][7]

Table 1: Potency and Selectivity of M1 Positive Allosteric Modulators. EC50 values represent the concentration of the compound that produces half of the maximal response in the presence of a sub-maximal concentration of acetylcholine. "Inactive" indicates no significant potentiation, agonism, or antagonism observed at concentrations typically up to 10-30 µM.

Experimental Protocols

For independent verification of the activity of this compound and its alternatives, a calcium mobilization assay is the standard in vitro method.

Experimental Workflow for Independent Verification

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis culture Culture CHO-K1 cells stably expressing human M1 mAChR seed Seed cells into 96-well plates culture->seed dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed->dye_loading compound_add Add compounds to the wells and incubate dye_loading->compound_add compound_prep Prepare serial dilutions of this compound and alternatives compound_prep->compound_add agonist_add Add a sub-maximal concentration (EC20) of acetylcholine compound_add->agonist_add measure Measure fluorescence intensity using a plate reader (e.g., FLIPR) agonist_add->measure analyze Analyze data to determine EC50 values measure->analyze

Caption: Workflow for in vitro verification of M1 PAM activity.

Detailed Protocol for Calcium Mobilization Assay
  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor in appropriate growth medium (e.g., Ham's F-12) supplemented with 10% Fetal Bovine Serum and a selection antibiotic (e.g., Zeocin).

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the comparator compounds in the assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Using an automated liquid handler or multi-channel pipette, add the diluted compounds to the respective wells of the cell plate.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of acetylcholine (ACh) at a concentration that elicits approximately 20% of its maximal response (EC20).

    • Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation), add the ACh solution to the wells.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

    • For each compound concentration, determine the peak fluorescence response.

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 mAChR is a Gq/11-coupled receptor. Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of the G protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium. Positive allosteric modulators bind to a site on the receptor that is distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine.

G cluster_membrane Cell Membrane M1R M1 mAChR Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site PAM This compound (PAM) PAM->M1R Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 receptor Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Ca2+ release Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream

Caption: M1 mAChR signaling pathway with a positive allosteric modulator.

References

A Comparative Performance Analysis of mGlu4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of novel mGlu4 positive allosteric modulators (PAMs), with a focus on compounds developed from the VU0155041 scaffold, against other key alternatives. Activation of the metabotropic glutamate receptor 4 (mGlu4) is a promising therapeutic strategy for managing Parkinson's disease, and PAMs offer a nuanced approach to enhancing receptor function without directly activating it.[1] This document is intended for researchers and drug development professionals, offering objective data and detailed methodologies to support further investigation.

Quantitative Performance Comparison

The efficacy and potency of mGlu4 PAMs are typically evaluated by their ability to enhance the receptor's response to an agonist, such as glutamate. Key metrics include the half-maximal effective concentration (EC50), which measures potency, and the maximal potentiation of an agonist response. The data below summarizes the in vitro performance of several key mGlu4 PAMs.

CompoundAssay TypeSpeciesEC50Efficacy MetricReference
VU0155041 Ca2+ Mobilization (Gqi5)Human750 ± 200 nM-[2]
GIRK Thallium FluxRat560 ± 100 nM8-fold leftward shift of glutamate CRC[2]
(-)-PHCCC Ca2+ Mobilization (Gqi5)Human>10 µM-[2]
GIRK Thallium FluxRat4.9 ± 1.3 µMPrototypical mGluR4 PAM[2][3]
ADX88178 Glutamate-mediated activationHuman3.5 nMOrally available, brain penetrant[4]
Glutamate-mediated activationRat9.1 nMOrally available, brain penetrant[4]
ML182 (CID 46869947) Not SpecifiedHuman291 ± 55 nM11.2-fold leftward shift of glutamate CRC[3][5]
Not SpecifiedRat376 nMOrally active in vivo[5]

CRC: Concentration-Response Curve. Data presented as mean ± SEM where available.

VU0155041, a lead compound from its chemical series, demonstrates a significant improvement in potency (approximately 8-fold) over the earlier tool compound, PHCCC.[2] It also exhibits good aqueous solubility, a notable advantage over PHCCC which suffers from poor solubility and lack of systemic activity.[2][3] Further optimization led to compounds like ML182, which is potent, selective, and orally active in preclinical models of Parkinson's disease.[5] ADX88178 represents another highly potent, orally available mGluR4 PAM that has shown efficacy in rodent models.[4]

Experimental Methodologies

The characterization of mGlu4 PAMs relies on a combination of in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.

In Vitro Assays

1. Gqi5-Mediated Calcium Mobilization Assay:

This is a common high-throughput screening method to identify and characterize mGlu4 PAMs.[2] Since the mGlu4 receptor naturally couples to Gi/o proteins, which inhibit adenylyl cyclase, it does not produce a direct calcium signal.[6][7] To overcome this, cells (typically CHO or HEK293) are co-transfected to express both the mGlu4 receptor and a chimeric G-protein, such as Gqi5.[2] This chimeric protein redirects the receptor's signal through the Gq pathway, resulting in the release of intracellular calcium, which can be measured using a fluorescent indicator like Fluo-4 AM.[2][8]

  • Protocol Outline:

    • Cell Plating: CHO cells stably expressing human mGluR4 and Gqi5 are plated in 384-well plates and incubated overnight.[2]

    • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) for approximately 45-60 minutes at 37°C.[8][9]

    • Compound Addition: The test compound (PAM) is added to the wells at the desired concentration and pre-incubated for ~2.5 minutes.[2]

    • Agonist Stimulation: An EC20 concentration of glutamate (a submaximal concentration that allows for potentiation to be observed) is added to the wells.[2]

    • Signal Detection: Changes in intracellular calcium are measured as fluorescence intensity using an instrument like an FDSS or FLEXstation. The potentiation is observed as an increase in the calcium signal in the presence of the PAM compared to glutamate alone.[2][8]

2. GIRK-Mediated Thallium Flux Assay:

This assay provides an orthogonal validation of compound activity through a more native signaling pathway. mGlu4 receptor activation of Gi/o proteins can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2] The assay measures the influx of thallium (a potassium surrogate) through activated GIRK channels using a thallium-sensitive fluorescent dye.

  • Protocol Outline:

    • Cell Plating: Cells stably expressing the rat mGluR4 receptor and GIRK channels are plated in 384-well plates.[2]

    • Dye Loading: Cells are loaded with a thallium-sensitive indicator dye (e.g., BTC-AM) for 60 minutes at room temperature.[2]

    • Compound and Agonist Addition: The test compound is added, followed ~2.5 minutes later by an EC20 concentration of glutamate in a thallium-containing buffer.[2][3]

    • Signal Detection: The influx of thallium into the cells causes an increase in fluorescence, which is measured to determine the level of channel activation and potentiation by the PAM.[2]

In Vivo Assays

Haloperidol-Induced Catalepsy Model:

This rodent model is widely used to screen for compounds with potential anti-Parkinsonian effects.[10] Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy (a state of immobility and muscular rigidity), which is a primary symptom of Parkinson's disease. The ability of a test compound to reduce the duration of catalepsy is indicative of its potential therapeutic benefit.

  • Protocol Outline:

    • Compound Administration: The test compound (e.g., VU0155041) is administered to rats, often via intracerebroventricular (i.c.v.) injection if brain penetrance is low, or orally (p.o.) for optimized compounds.[2][5]

    • Haloperidol Challenge: After a set pre-treatment time, animals are challenged with an injection of haloperidol.

    • Catalepsy Measurement: At various time points post-haloperidol injection, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a raised bar, and the time it takes for the animal to remove them is recorded.

    • Data Analysis: The duration of catalepsy in the treated group is compared to a vehicle-treated control group to determine the efficacy of the compound. VU0155041 was shown to dose-dependently decrease haloperidol-induced catalepsy in rats.[2]

Visualizations

Signaling and Experimental Diagrams

The following diagrams illustrate the key signaling pathway for mGlu4 receptors and a typical experimental workflow for PAM discovery.

mGlu4_Signaling_Pathway cluster_membrane Plasma Membrane mGluR4 mGlu4 Receptor Dimer G_protein Gi/o Protein mGluR4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP Glutamate Glutamate (Agonist) Glutamate->mGluR4 binds to VFT PAM VU0366369 (PAM) PAM->mGluR4 binds to 7TM ATP ATP ATP->AC

Caption: mGlu4 receptor signaling pathway. (Within 100 characters)

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HTS Primary Screen (e.g., Ca2+ Mobilization Assay) Potency Potency & Efficacy (Concentration-Response Curves) HTS->Potency Hit Confirmation Selectivity Selectivity Assays (vs. other mGluRs) Potency->Selectivity Lead Identification PK Pharmacokinetics (Solubility, Brain Penetrance) Selectivity->PK Lead Optimization Efficacy Preclinical Efficacy Model (e.g., Haloperidol-Induced Catalepsy) PK->Efficacy

Caption: Typical drug discovery workflow for mGlu4 PAMs. (Within 100 characters)

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 positive allosteric modulator (PAM) VU0366369 and its related analogs. The following sections detail their pharmacological properties, underlying signaling pathways, and the experimental methodologies used for their characterization, supported by experimental data from the scientific literature.

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators that enhance the effect of the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor, represent a promising therapeutic strategy. This approach aims to restore normal physiological signaling with a reduced risk of side effects compared to traditional orthosteric agonists. This compound has emerged as a significant tool compound in the study of M1 receptor function. This guide will delve into its performance in comparison to its structural analogs.

Quantitative Analysis of M1 PAMs

The efficacy and potency of this compound and its related molecules are typically assessed through in vitro functional assays. The half-maximal effective concentration (EC50), representing the concentration of a compound that produces 50% of the maximal response, and the maximal efficacy (Emax), the maximum response achievable, are key parameters for comparison.

CompoundM1 PAM EC50 (nM)M1 Agonist Activity (% ACh Max)Reference
This compound Data not available in a comparative tableData not available in a comparative table
VU0486846 430 ± 120 (at ~EC9 ACh)9 ± 1[1]
68 ± 11 (at EC70 ACh)
PF-06827443 40 ± 6 (at ~EC9 ACh)Not explicitly stated[1]
7 ± 1 (at EC70 ACh)
VU0453595 2140 ± 440Devoid of agonist activity
MK-7622 Potent modulatorRobust agonist activity

Note: The potency of PAMs can be influenced by the concentration of the orthosteric agonist (acetylcholine, ACh) used in the assay.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key downstream event that can be measured to quantify receptor activation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates Ca_release Ca²⁺ Release IP3->Ca_release triggers Downstream Downstream Cellular Responses DAG->Downstream Ca_release->Downstream ACh Acetylcholine (ACh) ACh->M1R binds PAM This compound (PAM) PAM->M1R potentiates

M1 Muscarinic Receptor Signaling Pathway

A common experimental workflow to assess the activity of M1 PAMs involves measuring this calcium mobilization in cells engineered to express the M1 receptor.

Calcium_Mobilization_Workflow start Start: M1-expressing cells dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4) start->dye_loading compound_addition Add test compound (e.g., this compound) dye_loading->compound_addition agonist_addition Add ACh (EC20) compound_addition->agonist_addition measurement Measure fluorescence change (Ca²⁺ mobilization) agonist_addition->measurement analysis Data Analysis: EC50 and Emax determination measurement->analysis

Calcium Mobilization Assay Workflow

Experimental Protocols

Calcium Mobilization Assay

This assay is a cornerstone for characterizing M1 PAMs.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2][3]

  • The incubation is typically carried out for 45-60 minutes at 37°C in the dark.[3]

3. Compound and Agonist Addition:

  • After dye loading, the cells are washed to remove extracellular dye.

  • Test compounds (e.g., this compound and its analogs) are added at various concentrations.

  • Following a short incubation with the test compound, a sub-maximal concentration of acetylcholine (typically the EC20, the concentration that gives 20% of the maximal response) is added to stimulate the receptor.[2]

4. Data Acquisition and Analysis:

  • Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader with fluorescence detection capabilities (e.g., a FLIPR or FlexStation).[3]

  • The fluorescence signal is recorded over time, and the peak response is used to determine the potentiation by the PAM.

  • Dose-response curves are generated by plotting the response against the concentration of the test compound, and EC50 and Emax values are calculated using non-linear regression.

Electrophysiology in Prefrontal Cortex Slices

To assess the effects of M1 PAMs on neuronal activity in a more physiologically relevant system, electrophysiological recordings are performed in acute brain slices.

1. Slice Preparation:

  • Coronal slices (typically 300-400 µm thick) containing the medial prefrontal cortex (mPFC) are prepared from rodent brains using a vibratome.[1]

  • Slices are allowed to recover in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

2. Recording:

  • Whole-cell patch-clamp recordings are made from pyramidal neurons in layer V of the mPFC.[1]

  • The baseline synaptic activity, such as spontaneous excitatory postsynaptic currents (sEPSCs), is recorded.

3. Drug Application:

  • Test compounds (e.g., this compound) are bath-applied to the slice at known concentrations.

  • The effect of the compound on neuronal firing and synaptic transmission is recorded.

4. Data Analysis:

  • Changes in the frequency and amplitude of sEPSCs, as well as changes in the neuron's membrane potential and firing rate, are analyzed to determine the effect of the M1 PAM on neuronal excitability.

Synthesis of this compound and Related Benzamides

The synthesis of this compound and its analogs typically involves a multi-step process. A common route for related benzamide derivatives is outlined below. The specific details for this compound would follow a similar synthetic logic, with variations in the starting materials and reagents to achieve the desired final structure.

Synthesis_Workflow start Starting Materials: Substituted Benzoic Acid and Amine coupling Amide Coupling Reaction start->coupling purification Purification (e.g., Chromatography) coupling->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization final_product Final Benzamide Product (e.g., this compound) characterization->final_product

General Synthesis Workflow for Benzamide Analogs

General Synthetic Procedure: A substituted benzoic acid is activated, for example, by conversion to its acid chloride or by using a peptide coupling reagent. This activated carboxylic acid is then reacted with the appropriate amine to form the amide bond. The final product is then purified, typically by column chromatography, and its structure is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The specific precursors and reaction conditions would be detailed in the primary literature describing the synthesis of this compound and its analogs.

Conclusion

The development of M1 positive allosteric modulators like this compound represents a significant advancement in the pursuit of novel therapeutics for cognitive disorders. A thorough understanding of their comparative pharmacology, including potency, efficacy, and potential for agonist activity, is crucial for the selection and development of clinical candidates. The experimental protocols outlined in this guide provide a framework for the in vitro and ex vivo characterization of these important molecules. Future research focusing on the structure-activity relationships within this and related chemical series will be instrumental in optimizing their therapeutic potential while minimizing adverse effects.

References

Safety Operating Guide

Navigating the Disposal of Research Chemical VU0366369: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant operational environment. While a specific Safety Data Sheet (SDS) for the research compound VU0366369 is not publicly available, established protocols for managing hazardous chemical waste must be rigorously followed. When specific disposal instructions are unknown, the chemical must be treated as a hazardous substance.

The cornerstone of safe disposal is to always operate under the guidance of your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for ensuring compliance with all federal, state, and local regulations.

Immediate Safety and Operational Plan

When preparing this compound or any research chemical for disposal, adhere to the following essential steps. This procedure ensures that the waste is handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment.

Step 1: Identification and Classification Since the specific hazards of this compound are not documented, it must be handled as hazardous waste. Avoid making assumptions about its properties. All waste containers must be clearly labeled with the full chemical name—abbreviations or formulas are not acceptable.[1] If the compound is part of a solution, list all components and their estimated percentages.

Step 2: Proper Containment Use a suitable, leak-proof container that is compatible with the chemical.[1] The container must be in good condition, free from rust or cracks, and have a secure lid or cap to prevent spills.[1] Never overfill waste containers; allow for adequate headspace to accommodate changes in temperature or pressure.

Step 3: Labeling Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1] The label must include the full chemical name(s) of all contents and the approximate quantities.[1] This practice prevents the generation of "unknown" waste, which can be costly and complicated to dispose of.[1]

Step 4: Segregation and Storage Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Crucially, segregate the waste from other incompatible materials to prevent dangerous reactions.[1] For instance, keep acids away from bases, and oxidizers away from flammable organic compounds. When in doubt, store the container in secondary containment.[1]

Step 5: Scheduling Disposal Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.[1] Do not attempt to dispose of the chemical down the drain or in regular trash under any circumstances.[1]

General Chemical Waste Categories

To aid in proper segregation and communication with your EHS office, it is helpful to understand the common categories of chemical waste.

Waste CategoryDescriptionExamples
Halogenated Solvents Organic solvents containing halogens (F, Cl, Br, I).Dichloromethane, Chloroform, Perchloroethylene
Non-Halogenated Solvents Organic solvents that do not contain halogens.Acetone, Ethanol, Hexanes, Toluene
Corrosive Waste (Acids) Aqueous waste with a low pH (typically < 2).Hydrochloric Acid, Sulfuric Acid, Nitric Acid solutions
Corrosive Waste (Bases) Aqueous waste with a high pH (typically > 12.5).Sodium Hydroxide, Potassium Hydroxide solutions
Heavy Metal Waste Solutions containing toxic heavy metals.Mercury, Lead, Cadmium, Chromium compounds
Solid Chemical Waste Contaminated lab debris or solid chemicals for disposal.Contaminated gloves/wipes, reaction byproducts, excess reagents

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

G cluster_0 Start: Chemical Designated for Disposal A Identify Chemical: this compound B Search for Specific SDS/Disposal Info A->B C Is Specific Protocol Available? B->C D Yes C->D E No C->E F Follow Protocol in SDS D->F G Treat as Hazardous Waste E->G L END: Waste Removed by EHS F->L H Select Compatible Container G->H I Affix 'Hazardous Waste' Label (List all constituents) H->I J Store in Designated Area (Segregate from incompatibles) I->J K Contact EHS for Pickup and Disposal J->K K->L

Figure 1. Decision workflow for laboratory chemical disposal.

By adhering to these systematic procedures and maintaining open communication with your EHS department, you contribute to a culture of safety and ensure that all chemical waste is managed responsibly.

References

Essential Safety and Handling Protocols for VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for VU0366369 was not found in publicly available resources. Therefore, this guidance is based on established best practices for handling novel or uncharacterized chemical substances where the specific hazards are unknown. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.[1][2][3] This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

In the absence of specific data, a conservative approach to safety is mandatory.[2] All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3] Assume the substance has a high level of toxicity and take maximum precautions to avoid all routes of exposure, including inhalation, skin contact, and ingestion.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a complete barrier between the researcher and the chemical.[3][4] The following table summarizes the recommended PPE for handling this compound, assuming unknown toxicity.

Protection Type Recommended PPE Purpose
Eye and Face Protection Chemical splash goggles and a face shield.[2][5]Protects eyes and face from splashes, sprays, and airborne particles. Safety glasses alone are not sufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[2][4] Consider double-gloving.Prevents skin contact. The specific glove material should be selected based on the solvent used, if any.
Body Protection A flame-resistant laboratory coat or a chemical-resistant apron.[2][6]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][7]Minimizes inhalation exposure to vapors, dusts, or aerosols.
Foot Protection Closed-toe, non-perforated, and chemically resistant safety shoes.[3]Protects feet from spills and provides a barrier against contamination.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Labeling: Ensure all containers of this compound are clearly labeled with the compound name and any known hazard information.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Use secondary containment to prevent spills.[1][8]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9]

Spill Procedures:

  • In the event of a spill, evacuate the area and notify your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

  • Treat all spills of novel materials as major spills.[8]

  • Only personnel with the appropriate training and PPE should attempt to clean up a spill.

Disposal Plan:

  • Waste Characterization: In the absence of specific data, treat all waste containing this compound as hazardous waste.[1]

  • Segregation: Do not mix waste containing this compound with other waste streams to avoid unknown reactions.[1][3]

  • Containerization: Collect waste in a compatible, leak-proof, and clearly labeled hazardous waste container.[1]

  • Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste contractor.[1][2] Never pour unknown chemicals down the drain or dispose of them in regular trash.[3]

Experimental Workflow for Handling this compound

The following diagram outlines a logical workflow for the safe handling of a novel chemical compound like this compound, from preparation to disposal.

Workflow for Safe Handling of Novel Chemical Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Obtain_PPE Obtain Required PPE Risk_Assessment->Obtain_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Obtain_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Hood Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Hazardous Waste Decontaminate_Equipment->Segregate_Waste Store_Waste Store Waste in Labeled Container Segregate_Waste->Store_Waste Contact_EHS Contact EHS for Disposal Store_Waste->Contact_EHS

Caption: Workflow for the safe handling of novel chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.